chemical structure and properties of 3-bromo-N,N-dimethyladamantane-1-carboxamide
Topic: Chemical Structure, Properties, and Synthesis of 3-Bromo-N,N-dimethyladamantane-1-carboxamide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discov...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chemical Structure, Properties, and Synthesis of 3-Bromo-N,N-dimethyladamantane-1-carboxamide
Content Type: Technical Whitepaper / Laboratory Guide
Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers
Executive Technical Summary
3-Bromo-N,N-dimethyladamantane-1-carboxamide is a bifunctionalized adamantane derivative serving as a critical pharmacophore scaffold in medicinal chemistry. Characterized by a rigid tricyclic cage, a lipophilic bridgehead bromide, and a polar tertiary amide, this molecule represents a "privileged structure" for modifying drug lipophilicity (
) and metabolic stability.
It functions primarily as a late-stage intermediate in the synthesis of 11
The adamantane core provides a unique steric bulk that prevents enzymatic degradation of adjacent functional groups. In this molecule, the cage enforces a specific spatial orientation (approx.
bond angles) between the lipophilic bromide and the polar amide, preventing intramolecular cyclization.
Bridgehead Bromine Reactivity (
)
The bromine atom at position 3 is located at a tertiary bridgehead carbon.
Resistance: Backside attack is sterically impossible due to the cage structure.
Susceptibility: The rigidity of the cage prevents planarization of the carbocation intermediate; however, bridgehead carbocations in adamantane are stable enough to allow solvolysis or substitution under specific conditions (e.g., Ritter reaction or hydrolysis).
Lithium-Halogen Exchange: The C-Br bond is labile to
-BuLi, allowing for the generation of bridgehead lithio-species for further functionalization (e.g., introducing formyl or carboxyl groups).
Tertiary Amide Stability (
)
The N,N-dimethylcarboxamide moiety is chemically robust. Unlike secondary amides, it lacks an acidic N-H proton, rendering it resistant to deprotonation by strong bases. This stability makes it an ideal "anchor" group during the chemical modification of the bromine position.
Validated Synthesis Protocol
Scientific Integrity Note: While direct bromination of amides is possible, it often suffers from low yields due to Lewis acid complexation with the amide oxygen. The most robust, self-validating protocol involves brominating the carboxylic acid precursor first, followed by amide formation. This route ensures high regioselectivity and purity.
under reduced pressure. Use the crude acid chloride immediately to prevent hydrolysis.
Step 3: Formation of N,N-Dimethyl Carboxamide
Reagents: Crude Acid Chloride, Dimethylamine (2.0M in THF), Triethylamine (
).
Procedure:
Dissolve acid chloride in dry Dichloromethane (DCM) at
.
Add
(1.2 eq) as a proton scavenger.
Slowly add Dimethylamine (1.5 eq).
Stir at room temperature for 2 hours.
Workup: Wash with 1N
(removes amine salts), then saturated , then Brine.
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Medicinal Chemistry Applications
Pharmacophore Utility
The 3-bromo-N,N-dimethyladamantane-1-carboxamide structure is rarely the final drug but rather a high-value intermediate. The bromine atom is displaced to attach pharmacophores, while the amide modulates solubility.
Signaling Pathway Relevance: P2X7 Antagonism
Adamantane amides are potent antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and pain processing.
Figure 2: Mechanism of action for adamantane-based P2X7 antagonists in inflammatory pathways.
11
-HSD1 Inhibition
In metabolic disease research, the adamantane cage fills the hydrophobic pocket of the 11
-Hydroxysteroid Dehydrogenase Type 1 enzyme. The N,N-dimethyl amide group often mimics the ketone of cortisone or interacts with the catalytic triad, improving selectivity over Type 2 (which regulates blood pressure) [2].
References
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Retrieved from [Link]
PubChem. (n.d.).[1] 3-Bromoadamantane-1-carboxamide (CAS 53263-89-1).[2] Retrieved from [Link]
molecular weight and formula of 3-bromo-N,N-dimethyladamantane-1-carboxamide
The following technical guide details the molecular characteristics, synthetic pathway, and validation protocols for 3-bromo-N,N-dimethyladamantane-1-carboxamide . This guide is structured for research scientists requiri...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular characteristics, synthetic pathway, and validation protocols for 3-bromo-N,N-dimethyladamantane-1-carboxamide .
This guide is structured for research scientists requiring a rigorous standard for the synthesis and characterization of lipophilic adamantane scaffolds in medicinal chemistry.
Molecular Identity & Physicochemical Core
The compound is a di-functionalized adamantane derivative featuring a lipophilic cage structure, a polar tertiary amide motif, and a reactive bromide handle. It serves as a critical pharmacophore intermediate, balancing blood-brain barrier (BBB) penetration with metabolic stability.
Quantitative Data Summary
Parameter
Value
Unit
Validation Standard
Molecular Formula
C₁₃H₂₀BrNO
-
High-Res Mass Spectrometry (HRMS)
Molecular Weight
286.21
g/mol
Monoisotopic Mass Calculation
Exact Mass
285.0728
Da
Isotope Pattern Analysis (⁷⁹Br/⁸¹Br)
ClogP (Predicted)
~2.8 - 3.2
-
Lipophilicity Assessment
H-Bond Donors
0
Count
Tertiary Amide
H-Bond Acceptors
1
Count
Carbonyl Oxygen
Precursor CAS
21816-08-0
-
3-Bromoadamantane-1-carboxylic acid
Structural Visualization
The following diagram illustrates the logical connectivity and steric environment of the molecule.
Caption: Structural connectivity of the adamantane core showing the 1,3-disubstitution pattern critical for amphiphilic balance.
Synthesis Protocol (Self-Validating)
Objective: Synthesize 3-bromo-N,N-dimethyladamantane-1-carboxamide with >95% purity.
Rationale: Direct bromination of the amide is regiochemically ambiguous. The preferred route utilizes 3-bromoadamantane-1-carboxylic acid as the starting material to guarantee the 1,3-positioning before amide formation.
Look for the deshielded bridgehead protons adjacent to the Bromine (Pos 3) and Amide (Pos 1).
N-Methyl Groups: Two distinct singlets or a broad singlet around δ 2.9 – 3.1 ppm (6H).
Note: Due to restricted rotation of the amide bond, the two methyl groups may appear magnetically non-equivalent (cis/trans to the oxygen).
Carbon NMR (¹³C-NMR)
Carbonyl (C=O): ~174-176 ppm.
C-Br (Quaternary): ~65-70 ppm.
C-Amide (Quaternary): ~40-45 ppm.
Applications in Drug Design
This molecule is not merely a final product but a versatile lipophilic scaffold .
NMDA Receptor Antagonism: Analogous to Memantine, the adamantane cage blocks the ion channel pore. The 3-bromo substituent allows for further functionalization to fine-tune affinity.
11β-HSD1 Inhibitors: Adamantane amides are common cores for inhibitors treating metabolic syndrome. The bulky cage fills the hydrophobic pocket of the enzyme.
Fragment-Based Drug Discovery (FBDD): The Bromine atom serves as a "handle" for Suzuki or Buchwald couplings, allowing researchers to attach heteroaromatic rings to the adamantane core rapidly.
Solubility Profile
Water: Poor (< 0.1 mg/mL).
DMSO: Soluble (> 20 mg/mL).
Ethanol: Soluble.
References
PubChem. (n.d.).[1][2][3][4][5][6] Adamantane-1-carboxamide Derivatives. National Library of Medicine.[1] Retrieved March 1, 2026, from [Link]
Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. (Contextual grounding for adamantane pharmacophores).
The Lipophilic Anchor: A Technical Guide to Adamantane Carboxamide Synthesis
Executive Summary: The Diamondoid Scaffold In medicinal chemistry, the adamantane moiety acts as a "lipophilic bullet." It is a rigid, stress-free, diamondoid cage ( ) that provides exceptional metabolic stability and a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Diamondoid Scaffold
In medicinal chemistry, the adamantane moiety acts as a "lipophilic bullet." It is a rigid, stress-free, diamondoid cage (
) that provides exceptional metabolic stability and a high volume-filling capacity within hydrophobic protein pockets.
This guide focuses on the synthesis of Adamantane-1-carboxamide derivatives (
). These motifs are critical pharmacophores in inhibitors for 11-HSD1 (metabolic syndrome) and P2X7 receptor antagonists (inflammation).
Unlike standard amide couplings, the synthesis of adamantane derivatives is governed by the unique steric bulk of the cage and the stability of the bridgehead carbocation. This guide details the transition from classical acyl chloride chemistry to modern radical C-H functionalization.
Mechanistic Foundations & Retrosynthesis
The synthesis of adamantane carboxamides generally stems from two distinct logic streams:
Nucleophilic Substitution (Classical): Activating the carboxylic acid of 1-adamantanecarboxylic acid.
Radical/Cationic Functionalization (Modern): Direct installation of the carbonyl group onto the adamantane core via C-H activation.
Visualizing the Synthetic Logic
The following diagram outlines the decision matrix for selecting a synthetic route based on substrate availability and library size.
Figure 1: Retrosynthetic analysis showing the divergence between classical acid activation and modern direct C-H functionalization.
Primary Synthetic Pathway: The Activated Carboxyl Route
This is the industry standard for generating Structure-Activity Relationship (SAR) libraries. The steric bulk of the adamantane ring at the
-position renders the carbonyl carbon less electrophilic than linear alkyl acids, requiring potent activation.
Method A: The Acyl Chloride Protocol (Scale-Up Preferred)
For multi-gram synthesis, converting the acid to the acid chloride is preferred over peptide coupling reagents due to cost and purification ease.
The Challenge: The 1-adamantyl group is an electron-donating, bulky substituent. Nucleophilic attack on the carbonyl requires forcing conditions if the amine nucleophile is also sterically hindered.
Protocol 1: Synthesis of N-Substituted Adamantane-1-carboxamides
(15.0 mmol, 1.5 eq) dropwise. Add a catalytic drop of DMF to initiate the reaction.
Reflux: Heat to reflux (
) for 2 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to visualize). Note: The acid chloride is stable but moisture sensitive.
Evaporation: Concentrate in vacuo to remove excess
. Re-dissolve the residue in dry DCM (15 mL).
Coupling: Cool the solution to
. Add the target amine (11.0 mmol, 1.1 eq) and (20.0 mmol, 2.0 eq) dropwise.
Workup: Stir at room temperature for 4–12 hours. Quench with 1M HCl (to remove unreacted amine) followed by saturated
.
Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the high crystallinity of adamantane derivatives.
Method B: HATU-Mediated Coupling (Library Scale)
For parallel medicinal chemistry where yield > cost, HATU is the gold standard. It minimizes racemization (irrelevant here, as C1 is achiral) and drives the reaction despite the steric hindrance.
Key Insight: Use DIPEA (Diisopropylethylamine) instead of
when using HATU to prevent interaction with the coupling reagent.
Advanced Pathway: Direct Radical Carbonylation (C-H Activation)
Traditional methods require pre-oxidized adamantane (the carboxylic acid). Modern photoredox catalysis allows for the direct installation of the amide functionality onto the unfunctionalized hydrocarbon.
Mechanism:
This utilizes the high bond dissociation energy (BDE) difference between the tertiary C-H (
) and secondary C-H () bonds of adamantane.[1] A radical abstractor (like the quinuclidine radical cation or decatungstate) selectively generates the tertiary adamantyl radical ().
Protocol 2: Nickel-Catalyzed Carbonylation
Based on recent methodologies (e.g., Nature Comm. or Org. Lett. variants).
System:
(cat), Ligand (e.g., dtbbpy), Photocatalyst (e.g., Ir-based or 4CzIPN).
Reagents: Adamantane (1.0 eq), Amine (1.5 eq), CO source (CO gas or solid CO surrogate like Mo(CO)6).
Conditions: Blue LED irradiation, room temperature.
Causality: The
radical is trapped by the Nickel-CO complex, which then undergoes reductive elimination with the amine to form the amide bond.
Therapeutic Applications & Case Studies
Understanding why you are synthesizing these molecules is crucial for design.
Case Study 1: 11
-HSD1 Inhibitors (Metabolic Disease)
Inhibitors of 11ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-hydroxysteroid dehydrogenase type 1 treat type 2 diabetes by blocking the conversion of cortisone to cortisol.
Role of Adamantane: It fills the large, hydrophobic enzyme pocket, mimicking the steroid core of cortisone.
SAR Insight: The spacer between the adamantane and the amide nitrogen is critical. Direct attachment (Adamantane-C(=O)-NH-R) is common, but "inverse" amides (Adamantane-NH-C(=O)-R) are also explored to alter metabolic susceptibility.
Case Study 2: P2X7 Receptor Antagonists (Inflammation)
Structure: Contains two adamantane-like units or a substituted adamantane amide.[3]
Synthesis Note: High lipophilicity often leads to poor solubility. Introducing polar groups on the amide "tail" (R group) is necessary to balance the "grease" of the adamantane.
Pharmacophore Visualization
The interaction between the adamantane core and the receptor binding pocket is driven by hydrophobic exclusion.
Figure 2: Pharmacophore model illustrating the adamantane cage as a hydrophobic anchor in 11
-HSD1 and P2X7 antagonists.
Comparative Data: Reaction Conditions
Parameter
Method A: Acid Chloride
Method B: HATU Coupling
Method C: Radical Carbonylation
Precursor
1-Adamantanecarboxylic Acid
1-Adamantanecarboxylic Acid
Adamantane (Hydrocarbon)
Reagents
,
HATU, DIPEA, DMF
Ni-cat, CO, Blue LED
Atom Economy
Low (generates , salts)
Very Low (large coupling reagent waste)
High (Direct functionalization)
Steric Tolerance
High (Heat drives reaction)
Moderate
Low (Sensitive to radical stability)
Scalability
Excellent (>1kg)
Poor (High cost)
Moderate (Flow chem required)
Key Risk
Hydrolysis of acid chloride
Removal of urea byproducts
Poly-functionalization
Troubleshooting & Expert Tips
Solubility Issues: Adamantane derivatives are notoriously insoluble in water and often poorly soluble in MeOH.
Tip: Use Chloroform (
) or THF for NMR samples. For biological assays, dissolve in DMSO at high concentration before dilution.
TLC Visualization: Adamantane lacks a chromophore (UV inactive).
Tip: You must use stains. Iodine (
) chamber or Phosphomolybdic Acid (PMA) stain (dip and heat) are effective. The adamantane cage stains a deep blue/black with PMA.
Regioselectivity (C1 vs C2):
Nucleophilic methods (A/B) are 100% regioselective because you start with the purified 1-isomer acid.
Radical methods (C) favor the C1 (tertiary) position (
9:1 ratio) due to radical stability, but C2 byproducts must be separated by chromatography.
References
Yeh, V. S. C., et al. (2006).[4][5] "Synthesis and biological evaluation of heterocycle containing adamantane 11
-HSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters, 16(20), 5414-5419.[4] Link
Baxter, A., et al. (2003).[6] "Hit-to-Lead studies: the discovery of potent adamantane amide P2X7 receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 4047-4050.[6] Link
Becker, C. L., et al. (2008).[7] "A Convergent Process for the Preparation of Adamantane 11-
-HSD-1 Inhibitors." Organic Process Research & Development, 12(6). Link
Li, Y., et al. (2021). "Direct radical functionalization methods to access substituted adamantanes."[8][9] Organic & Biomolecular Chemistry. Link
BenchChem Protocols. "Application Notes and Protocols for the Synthesis of Adamantane Derivatives." Link
Theoretical Reactivity of Bromine at the 3-Position of Adamantane
Executive Summary: The Bridgehead Paradox In medicinal chemistry, the adamantane scaffold acts as a "lipophilic bullet," improving the pharmacokinetics of amine-containing drugs (e.g., Memantine, Amantadine). However, th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Bridgehead Paradox
In medicinal chemistry, the adamantane scaffold acts as a "lipophilic bullet," improving the pharmacokinetics of amine-containing drugs (e.g., Memantine, Amantadine). However, the functionalization of the 3-position —defined here as the second bridgehead carbon in a 1-substituted adamantane—presents a unique theoretical and practical challenge.
While the 1-position is easily functionalized via standard carbocation chemistry, the 3-position exhibits distinct reactivity due to inductive deactivation and geometric strain . This guide deconstructs the theoretical basis of this reactivity, contrasting the stability of the 1-adamantyl cation with the destabilized 3-bromo-1-adamantyl cation, and provides validated protocols for overcoming these barriers.
To understand the reactivity at the 3-position, one must first analyze the electronic environment of the adamantane cage (
symmetry).
Orbital Alignment and Hyperconjugation
Unlike flexible aliphatic chains, the adamantane cage is rigid. A carbocation at a bridgehead (1- or 3-position) cannot achieve the ideal planar
geometry ( bond angles). Instead, it retains a pyramidal geometry (approx. ), resulting in significant angle strain.
Bredt’s Rule Exception: While Bredt's rule forbids double bonds at bridgeheads, bridgehead carbocations are stable in adamantane because the rigid cage orbitals (
bonds) provide exceptional hyperconjugative stabilization (overlap of empty -orbital with parallel bonds).
The 3-Position Problem: When a bromine atom is already present at C1, it exerts a strong inductive electron-withdrawing effect (-I) on the C3 position. This destabilizes the formation of a second carbocation at C3, making the introduction of a second functional group (or the solvolysis of the second bromide) kinetically slower than the first.
Bond Dissociation Energies (BDE)
The selectivity for bridgehead (tertiary) vs. bridge (secondary) bromination is driven by BDE differences.
Bond Type
Position
Hybridization
BDE (kcal/mol)
Relative Reactivity (Radical)
Bridgehead C-H
1, 3, 5, 7
Tertiary ()
~99.0
High (forms stable radical)
Bridge C-H
2, 4, 6...
Secondary ()
~102.5
Low
C-Br (1-position)
1
Tertiary
~63.0
Labile (Leaving Group)
Key Insight: The
of ~3.5 kcal/mol drives the exclusive bromination at the bridgeheads. However, after the first bromine is added, the BDE of the remaining C3-H bond increases slightly due to the electron-withdrawing nature of the C1-Br, requiring harsher conditions for the second substitution.
Reaction Coordinate & Mechanism
The functionalization of the 3-position typically proceeds via a Radical Chain Mechanism (with
) or Ionic Mechanism (Lewis Acid catalyzed).
Visualization: The Sequential Bromination Pathway
The following diagram illustrates the kinetic pathway from unsubstituted adamantane to the 1,3-dibromo species, highlighting the transition states.
Caption: Sequential radical bromination showing the kinetic bottleneck at the second substitution step due to inductive deactivation.
Reactivity of the C-Br Bond (Displacement)
Once the bromine is installed at position 3, how does it react? This is critical for converting 1,3-dibromoadamantane into drugs like Memantine.[1]
The
Constraint
No Backside Attack: The cage structure completely blocks the rear of the C-Br bond.
reactions are geometrically impossible.
Solvolysis Mechanism: Substitution must proceed via
.[2] The leaving group () departs, forming a carbocation.
Retention of Configuration: Because the solvent/nucleophile cannot attack from the back, it captures the carbocation from the front (the same side the Br left). This is often described as ion-pair collapse .
Comparative Solvolysis Rates
The rate of hydrolysis (solvolysis in 80% EtOH) reveals the stability of the cation.
Substrate
Relative Rate ()
Mechanistic Driver
t-Butyl Bromide
1.0
Open chain, planar cation allowed.
1-Bromoadamantane
Rigid cage, cannot planarize (strain).
1,3-Dibromoadamantane
Inductive Destabilization: The C1-Br pulls density, destabilizing the C3 cation.
Implication for Synthesis: To substitute the bromine at position 3 (e.g., converting to -OH or -NH2), you must use Ritter reaction conditions (Strong acid,
) or Lewis Acid catalysis ( salts) to force the ionization of the C-Br bond.
Experimental Protocols
Protocol A: Synthesis of 1,3-Dibromoadamantane
This protocol utilizes a Lewis-acid catalyzed approach to overcome the deactivation of the 3-position.
Reagents:
Adamantane (13.6 g, 100 mmol)
Bromine (
) (120 mL, excess)
Iron Powder (Fe) (1.0 g) - In situ generates
Safety: Work in a fume hood.
is highly toxic and corrosive.
Methodology:
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (
).
Addition: Add Adamantane and Iron powder. Carefully add
(exothermic).
Reflux: Heat the mixture to reflux (
) for 4 hours .
Note: Without Fe, the reaction stops primarily at 1-bromoadamantane. The Lewis acid is required to lower the activation energy for the second bromination.
Quench: Cool to
. Pour onto crushed ice/sodium bisulfite () mixture to destroy excess bromine (color change red white/yellow).
departure; acts as the nucleophile attacking the cation.
Heat to
for 6 hours.
Hydrolysis with water yields the acetamide.
References
Schleyer, P. v. R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Compounds of Adamantane.[4] Journal of the American Chemical Society, 83(12), 2700–2707.[4]
[Link]
Stetter, H., et al. (1959). Über Verbindungen mit Urotropin-Struktur, XII. Ein Beitrag zur Chemie des Adamantans. Chemische Berichte, 92(7), 1629–1635.
[Link]
Olah, G. A., et al. (1985). Bridgehead Adamantyl Carbocations. Journal of Organic Chemistry, 50(25), 5558–5563.
[Link]
Lunsford, K. (2012). Experimental and Computational Bridgehead C-H Bond Dissociation Enthalpies.[8] The Journal of Organic Chemistry, 77(4), 1909–1914.[8]
[Link]
This technical guide details the physicochemical characterization and experimental protocols for 3-bromo-N,N-dimethyladamantane-1-carboxamide (CAS 924844-14-4), a specialized intermediate in the synthesis of adamantane-b...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical characterization and experimental protocols for 3-bromo-N,N-dimethyladamantane-1-carboxamide (CAS 924844-14-4), a specialized intermediate in the synthesis of adamantane-based pharmacophores (e.g., DPP-4 inhibitors like Vildagliptin analogs or 11
-HSD1 inhibitors).
Executive Summary & Significance
3-bromo-N,N-dimethyladamantane-1-carboxamide is a disubstituted adamantane derivative serving as a rigid, lipophilic scaffold in medicinal chemistry. Its melting point (MP) is a critical quality attribute (CQA) indicating purity and crystalline polymorph stability.
While the parent acid (3-bromoadamantane-1-carboxylic acid ) has a well-documented melting point of 146–150 °C , the N,N-dimethyl amide derivative exhibits distinct thermal behavior due to the removal of hydrogen-bond donors. This guide provides the comparative data, synthesis-to-characterization workflow, and precise protocols for determining the melting point of this specific CAS entity.
Physicochemical Data Profile
Comparative Thermal Properties
The melting point of the target compound should be evaluated in the context of its synthetic precursors. The substitution of the hydroxyl group (acid) or amino group (primary amide) with a dimethylamino moiety eliminates intermolecular hydrogen bonding, typically modulating the lattice energy.
Technical Insight: The N,N-dimethyl derivative lacks the N-H...O hydrogen donor capability of the primary amide. Consequently, its melting point is expected to be lower than the primary amide but may remain relatively high due to the efficient packing of the globular adamantane cage and the dipole-dipole interactions of the tertiary amide.
Rationale: Accurate melting point determination requires a sample of >98% purity. Impurities (unreacted acid or brominating agents) significantly depress the observed MP.
Validation: Evolution of gas (CO/CO₂) and dissolution of the solid confirms acid chloride formation.
Amidation: Cool the mixture to 0 °C. Add Dimethylamine (2.0 M in THF, 2.5 eq) or dimethylamine hydrochloride with excess TEA.
Validation: Exotherm indicates reaction progress.
Workup: Quench with water. Wash organic layer with 1N HCl (removes amine), sat. NaHCO₃ (removes unreacted acid), and brine. Dry over MgSO₄.
Purification (Critical): Recrystallize from Heptane/EtOAc (9:1) .
Target: White crystalline needles.
Phase 2: Melting Point Determination Protocol
Method A: Capillary (Büchi/Mel-Temp)
Pack dry, recrystallized sample into a capillary tube to a height of 2-3 mm.
Ramp Rate: 10 °C/min to 80 °C, then 1 °C/min to melt.
Endpoint: Record
(first liquid drop) and (complete liquefaction).
Method B: Differential Scanning Calorimetry (DSC)
For detection of polymorphism or solvates.
Pan: Aluminum, crimped (non-hermetic).
Sample Mass: 2–5 mg.
Program: Equilibrate at 25 °C
Ramp 10 °C/min to 200 °C.
Output: The endothermic peak onset is reported as the thermodynamic melting point.
Visualization: Synthesis & QC Logic
The following diagram illustrates the critical path from raw material to validated thermal data.
Caption: Workflow for synthesis and thermal validation of 3-bromo-N,N-dimethyladamantane-1-carboxamide.
Quality Control & Troubleshooting
When analyzing the melting point, deviations from the expected range suggest specific contamination issues:
Broad Range (>2 °C): Indicates solvent inclusion (solvate formation) or residual starting material. Action: Dry under high vacuum at 40 °C for 12h.
Depressed MP (<80 °C): Likely contamination with 3-bromoadamantane (decarboxylation byproduct) or residual dimethylamine salts. Action: Re-wash with 1N HCl.
Double Peak (DSC): Indicates polymorphism. Adamantane derivatives are prone to plastic crystal phases (rotator phases) before true melting.
References
Sigma-Aldrich. (2024). Product Specification: 3-Bromoadamantane-1-carboxylic acid (CAS 21816-08-0).[3][4] Retrieved from
PubChem. (2024). Compound Summary: 3-Bromoadamantane-1-carboxamide (CAS 53263-89-1). Retrieved from
ChemicalBook. (2024).[2] 3-Bromo-N,N-dimethyladamantane-1-carboxamide (CAS 924844-14-4) Supplier Data. Retrieved from
Google Patents. (2011). Process for the preparation of 1-bromo-3,5-dimethyl adamantane (Contextual Adamantane Chemistry).[5] US20110306796A1. Retrieved from
thermodynamic stability of 3-bromo-N,N-dimethyladamantane-1-carboxamide
An In-Depth Technical Guide to the Thermodynamic Stability of 3-bromo-N,N-dimethyladamantane-1-carboxamide Authored by: Dr. Gemini, Senior Application Scientist Abstract The adamantane scaffold is a cornerstone in modern...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 3-bromo-N,N-dimethyladamantane-1-carboxamide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The adamantane scaffold is a cornerstone in modern medicinal chemistry, imparting unique physicochemical properties such as high lipophilicity, metabolic stability, and a rigid conformational structure to drug candidates.[1][2] This guide provides a comprehensive framework for evaluating the thermodynamic stability of a novel derivative, 3-bromo-N,N-dimethyladamantane-1-carboxamide. While direct experimental data for this specific molecule is not yet prevalent in the literature, this document synthesizes established principles of adamantane chemistry, amide functionality, and halogenated compounds to propose a robust methodology for its characterization. We will explore its synthesis, predict factors influencing its stability, outline potential degradation pathways, and provide detailed protocols for both experimental and computational assessment. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the stability of complex adamantane derivatives.
Introduction: The Adamantane Scaffold in Drug Development
Adamantane, a tricyclic hydrocarbon with a diamondoid structure, offers a unique and highly stable molecular framework.[3] Its rigid, cage-like structure is frequently incorporated into therapeutic agents to enhance their pharmacokinetic profiles. The adamantyl group can increase a drug's stability by sterically shielding reactive functional groups from metabolic enzymes.[1] Furthermore, its lipophilic nature can improve a drug's ability to cross biological membranes.[2] Notable examples of adamantane-containing drugs include amantadine (antiviral), saxagliptin (antidiabetic), and memantine (for Alzheimer's disease).[2][4]
The thermodynamic stability of any active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation, and ultimately, its safety and efficacy.[5] Instability can lead to the formation of degradation products, which may be inactive or even toxic. Therefore, a thorough understanding of a drug candidate's thermodynamic properties is paramount during the development process.[6]
This guide focuses on 3-bromo-N,N-dimethyladamantane-1-carboxamide, a molecule that combines the rigid adamantane core with a reactive bromo group and a polar carboxamide moiety. Understanding the interplay of these functional groups is key to predicting and measuring its overall stability.
Proposed Synthesis of 3-bromo-N,N-dimethyladamantane-1-carboxamide
A plausible synthetic route to the target compound can be devised from commercially available starting materials, such as adamantane-1-carboxylic acid. The synthesis would likely proceed in a multi-step fashion, involving the introduction of the bromine atom and the formation of the amide bond.
Synthesis Pathway
A logical synthetic pathway would involve the bromination of the adamantane core, followed by conversion of the carboxylic acid to an acyl chloride, and finally, amidation with dimethylamine.
Caption: Proposed synthesis of 3-bromo-N,N-dimethyladamantane-1-carboxamide.
Detailed Synthetic Protocol
Step 1: Bromination of Adamantane-1-carboxylic Acid
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, dissolve adamantane-1-carboxylic acid in a suitable solvent (e.g., a halogenated solvent).
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., AlBr₃).
Bromine Addition: Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature. The reaction is expected to be exothermic.
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess bromine. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude 3-bromo-adamantane-1-carboxylic acid by recrystallization or column chromatography.
Step 2: Formation of 3-bromo-adamantane-1-carbonyl chloride
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend the purified 3-bromo-adamantane-1-carboxylic acid in an anhydrous solvent (e.g., dichloromethane).
Reagent Addition: Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
Reaction Completion: Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure to obtain the crude acyl chloride, which is often used in the next step without further purification.
Step 3: Amidation with Dimethylamine
Reaction Setup: Dissolve the crude 3-bromo-adamantane-1-carbonyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane) and cool to 0 °C in an ice bath.
Amine Addition: Add a solution of dimethylamine (typically as a solution in THF or as the hydrochloride salt with an added base like triethylamine) dropwise to the acyl chloride solution.
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting acyl chloride is consumed.
Work-up: Quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash successively with dilute acid, dilute base, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
Final Purification: Purify the crude 3-bromo-N,N-dimethyladamantane-1-carboxamide by column chromatography or recrystallization to yield the final product.
Factors Influencing Thermodynamic Stability
The overall is a composite of the contributions from its three main structural features: the adamantane cage, the carbon-bromine bond, and the N,N-dimethylcarboxamide group.
The Adamantane Core: The adamantane cage is exceptionally stable due to its strain-free, diamond-like lattice of sp³-hybridized carbon atoms.[3] This inherent stability of the core structure provides a robust foundation for the molecule.
The Carbon-Bromine Bond: The C-Br bond at the bridgehead position (C3) is a potential site of instability. Bridgehead halides are generally less reactive in Sₙ2 reactions due to steric hindrance. However, they can undergo Sₙ1-type reactions, as the resulting bridgehead carbocation, while strained, can be formed under forcing conditions. Thermal decomposition could potentially proceed via homolytic cleavage of the C-Br bond, especially at elevated temperatures.
The N,N-dimethylcarboxamide Group: Amide bonds are generally quite stable due to resonance stabilization. However, they can be susceptible to hydrolysis under acidic or basic conditions, although this is more a matter of chemical reactivity than purely thermodynamic stability in the solid state. The presence of the N,N-dimethyl groups prevents intermolecular hydrogen bonding that is possible in primary and secondary amides, which may influence the crystal packing and melting point.
Potential Degradation Pathways
Under thermal stress, several degradation pathways for 3-bromo-N,N-dimethyladamantane-1-carboxamide can be hypothesized:
Homolytic Cleavage of the C-Br Bond: This is a likely primary degradation pathway at high temperatures, leading to the formation of an adamantyl radical and a bromine radical. The adamantyl radical could then undergo further reactions, such as dimerization or hydrogen abstraction.
Hydrolysis of the Amide Bond: Although primarily a concern in solution, residual moisture in a solid sample could facilitate hydrolysis, especially at elevated temperatures, to yield 3-bromo-adamantane-1-carboxylic acid and dimethylamine.
Elimination Reactions: While less common for bridgehead halides, under certain conditions, elimination of HBr could occur, leading to the formation of an unsaturated adamantane derivative.
Experimental Assessment of Thermodynamic Stability
A comprehensive evaluation of the thermodynamic stability of a solid-state pharmaceutical compound typically involves a suite of thermoanalytical techniques.[7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, heat of fusion, and to detect phase transitions or decomposition.
DSC Experimental Protocol
Sample Preparation: Accurately weigh 2-5 mg of 3-bromo-N,N-dimethyladamantane-1-carboxamide into an aluminum DSC pan.
Pan Sealing: Hermetically seal the pan to prevent any loss of volatile decomposition products.
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above any expected transitions (e.g., 300 °C) under a nitrogen purge.
Data Analysis: Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm. The area under the melting peak corresponds to the heat of fusion. Any exothermic events following the melt would indicate decomposition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify mass loss due to degradation.
TGA Experimental Protocol
Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (typically ceramic or platinum).
Instrument Setup: Place the pan onto the TGA balance.
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient to a high temperature (e.g., 600 °C) under a controlled atmosphere (e.g., nitrogen or air).
Data Analysis: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which is the point at which significant mass loss begins.
Isothermal Microcalorimetry
Isothermal microcalorimetry measures the heat flow from a sample at a constant temperature over an extended period. It is an extremely sensitive technique for detecting very slow degradation processes at or near storage temperatures, allowing for the prediction of long-term stability.[7]
Isothermal Microcalorimetry Protocol
Sample Preparation: Place a precisely weighed amount of the sample (e.g., 100-500 mg) into a stainless steel ampoule.
Equilibration: Place the sealed ampoule in the microcalorimeter at the desired storage temperature (e.g., 25 °C, 40 °C).
Data Acquisition: Allow the system to equilibrate and then monitor the heat flow over a period of several hours to days.
Data Analysis: A stable, non-zero heat flow can be indicative of a slow degradation process. The magnitude of the heat flow can be used in kinetic models to predict the long-term stability.
Data Summary Table
The following table illustrates the kind of data that would be generated from these analyses.
Parameter
Technique
Expected Result
Interpretation
Melting Point (Tₘ)
DSC
Sharp endotherm
Purity and solid-state stability
Heat of Fusion (ΔHբ)
DSC
Quantitative value
Lattice energy and intermolecular forces
Onset of Decomposition
TGA
Temperature (°C)
Thermal stability limit
Mass Loss Profile
TGA
Step-wise or continuous
Information on degradation mechanism
Heat Flow at 25°C
Isothermal Calorimetry
pW/g
Long-term stability prediction
Computational Assessment of Thermodynamic Stability
In the absence of experimental data, or to complement it, computational chemistry provides powerful tools for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used method for this purpose.[8][9]
DFT Calculation Workflow
Caption: Workflow for computational stability analysis using DFT.
Computational Protocol
Structure Preparation: Build the 3D structure of 3-bromo-N,N-dimethyladamantane-1-carboxamide using molecular modeling software.
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This will find the lowest energy conformation of the molecule.[9][10]
Frequency Analysis: Conduct a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The results of this calculation also provide the zero-point vibrational energy, thermal corrections to enthalpy, and entropy.
Calculation of Thermodynamic Properties: From the frequency analysis, the standard thermodynamic properties such as enthalpy of formation (ΔHբ°), Gibbs free energy of formation (ΔGբ°), and entropy (S°) can be calculated.
Bond Dissociation Energy (BDE): To investigate the strength of the C-Br bond, the BDE can be calculated. This involves calculating the energies of the adamantyl radical and the bromine radical and comparing their sum to the energy of the parent molecule. A lower BDE suggests a weaker bond and a potential point of thermal instability.
Conclusion
The is a critical attribute for its potential development as a pharmaceutical agent. This guide has outlined a comprehensive, dual-pronged approach for its characterization, combining established experimental techniques with modern computational methods. The inherent stability of the adamantane core is likely to be the dominant factor, but the presence of the bridgehead bromine atom presents a potential liability that must be thoroughly investigated. By following the protocols detailed herein, researchers can build a complete stability profile for this and similar complex molecules, ensuring the quality, safety, and efficacy of future adamantane-based therapeutics.
References
Tuning the Energy Levels of Adamantane by Boron Substitution - PMC - NIH. (2025, April 29).
Adamantane and its Derivatives: A Comparative Analysis of Theoretical Predictions and Experimental Observ
Computational study of aza-adamantanes as multivalent bases.
Carboxamides and amines having two and three adamantane fragments.
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC.
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Bioc
X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. MDPI.
Adamantanone P
Some possible aerobic biological pathways for adamantane degradation.
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
Thermodynamic Studies for Drug Design and Screening - PMC.
Thermodynamic stability and transformation of pharmaceutical polymorphs*. Pure and Applied Chemistry.
Calculations for the prediction of long-term stability using the thermal and kinetic parameters measured by the Thermal activity. TA Instruments.
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy.
BSc Chemistry.
A Comparative Guide to 1-Bromo-3,5-dimethyladamantane and Other Brominated Adamantanes in Synthesis. Benchchem.
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC.
Stability Testing of Pharmaceutical Products. (2012, March 17). International Journal of Research in Pharmaceutical and Biomedical Sciences.
1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications. (2026, February 12).
Synthesis method of 1-boro-3,5-dimethyladamantane.
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI.
Thermochemistry of 1-bromoadamantane in binary mixtures of w
A Technical Guide to the Potential Pharmaceutical Applications of 3-bromo-N,N-dimethyladamantane-1-carboxamide
Foreword: The Adamantane Scaffold as a Cornerstone of Modern Drug Discovery The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its unique three-dim...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Adamantane Scaffold as a Cornerstone of Modern Drug Discovery
The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and desirable physicochemical properties have been instrumental in the development of a range of clinically successful drugs.[1][2][3] From the antiviral agent amantadine to the N-methyl-D-aspartate (NMDA) receptor antagonist memantine for Alzheimer's disease, and modern antidiabetic drugs, the adamantane core has consistently demonstrated its ability to enhance drug-like properties.[1][2][4] Its rigidity allows for precise positioning of functional groups to optimize interactions with biological targets, while its lipophilicity can improve blood-brain barrier permeability and overall metabolic stability.[3][5] This guide delves into the prospective pharmaceutical applications of a novel, underexplored derivative, 3-bromo-N,N-dimethyladamantane-1-carboxamide, building upon the rich history of adamantane-based therapeutics.
Synthesis and Physicochemical Profile of 3-bromo-N,N-dimethyladamantane-1-carboxamide
While 3-bromo-N,N-dimethyladamantane-1-carboxamide is not extensively described in the current literature, its synthesis can be logically proposed based on established adamantane chemistry. The synthetic pathway would likely commence with adamantane-1-carboxylic acid, a readily available starting material.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: bromination followed by amidation.
Bromination of Adamantane-1-carboxylic Acid: A key step would be the introduction of a bromine atom at the 3-position. This can be achieved through a variety of methods, including the use of bromine in the presence of a Lewis acid catalyst. The bridgehead positions of the adamantane cage are susceptible to electrophilic substitution.
Amidation of 3-bromoadamantane-1-carboxylic Acid: The resulting 3-bromo-adamantane-1-carboxylic acid can then be converted to the corresponding N,N-dimethylcarboxamide. This is a standard transformation that can be accomplished by first converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with dimethylamine.
Caption: A proposed two-step synthesis of the target compound.
Physicochemical Properties and Structural Considerations
The introduction of the bromine atom and the N,N-dimethylcarboxamide moiety to the adamantane scaffold is expected to significantly influence its physicochemical properties.
Property
Expected Influence
Rationale
Lipophilicity (LogP)
Increased
The adamantane core is inherently lipophilic, and the addition of a bromine atom will further enhance this property, potentially improving membrane permeability.
Polarity
Introduction of a polar functional group
The carboxamide group introduces polarity, which could influence solubility and interactions with biological targets.
Reactivity
Introduction of a reactive handle
The bromine at a bridgehead position can serve as a leaving group in nucleophilic substitution reactions, offering a site for further derivatization.
Metabolic Stability
Likely high
The rigid adamantane cage is known to be resistant to metabolic degradation, which may protect nearby functional groups.[3]
Potential Pharmaceutical Applications and Mechanistic Hypotheses
Based on the structural features of 3-bromo-N,N-dimethyladamantane-1-carboxamide and the known pharmacology of related adamantane derivatives, several promising therapeutic avenues can be proposed.
Neurodegenerative Disorders: A Next-Generation NMDA Receptor Modulator?
The most successful adamantane-based drug, Memantine (1-amino-3,5-dimethyladamantane), is an uncompetitive NMDA receptor antagonist used to treat Alzheimer's disease.[4][6][7] Its mechanism involves blocking the ion channel of the NMDA receptor when it is excessively open, thus preventing the excitotoxic cascade associated with neurodegeneration.[6]
Hypothesis: 3-bromo-N,N-dimethyladamantane-1-carboxamide may act as a modulator of the NMDA receptor. The adamantane cage could serve as a scaffold to position the molecule within the receptor's ion channel, while the carboxamide and bromo substituents could fine-tune its binding affinity and modulatory effects.
Caption: Proposed mechanism of neuroprotection via NMDA receptor blockade.
Metabolic Diseases: An Inhibitor of 11β-HSD1?
There is growing interest in adamantane derivatives for the treatment of metabolic disorders. Specifically, adamantyl carboxamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[8][9] This enzyme is responsible for converting inactive cortisone to active cortisol in key metabolic tissues like the liver and adipose tissue. Overactivity of 11β-HSD1 is linked to insulin resistance and obesity.[9]
Hypothesis: The adamantane carboxamide structure of the target compound makes it a prime candidate for an 11β-HSD1 inhibitor. The adamantane core would anchor the molecule in the enzyme's active site, with the carboxamide and bromo groups potentially forming key interactions that lead to inhibition.
Experimental Protocols for Validation
To investigate the therapeutic potential of 3-bromo-N,N-dimethyladamantane-1-carboxamide, a structured, multi-tiered experimental approach is necessary.
Tier 1: In Vitro Target Engagement and Cellular Activity
Objective: To determine if the compound interacts with the hypothesized targets and elicits a response in a cellular context.
3.1.1. NMDA Receptor Binding and Functional Assays
Protocol:
Radioligand Binding Assay: Use of [3H]MK-801, a known NMDA receptor channel blocker, in rat brain membrane preparations. The ability of the test compound to displace [3H]MK-801 will determine its binding affinity (Ki).
Calcium Influx Assay: Utilize a fluorescent calcium indicator (e.g., Fluo-4) in primary neuronal cultures or a cell line expressing NMDA receptors.[7]
Procedure:
a. Culture cells in a 96-well plate and load with Fluo-4 AM.
b. Establish a baseline fluorescence reading.
c. Add varying concentrations of 3-bromo-N,N-dimethyladamantane-1-carboxamide.
d. Stimulate the cells with NMDA and glycine.
e. Measure the change in fluorescence intensity to quantify the inhibition of calcium influx. The IC50 value can then be determined.
3.1.2. 11β-HSD1 Enzyme Inhibition Assay
Protocol:
Enzyme Source: Human recombinant 11β-HSD1.
Substrate: Cortisone.
Cofactor: NADPH.
Assay Principle: A homogenous time-resolved fluorescence (HTRF) assay can be employed.
Procedure:
a. Incubate the enzyme with the test compound at various concentrations.
b. Initiate the reaction by adding cortisone and NADPH.
c. After a set incubation period, add HTRF reagents (e.g., anti-cortisol antibody conjugated to a fluorophore).
d. The amount of cortisol produced is inversely proportional to the HTRF signal.
e. Calculate the IC50 value from the dose-response curve.
Caption: A streamlined workflow for the initial in vitro screening.
Tier 2: Preliminary In Vivo Assessment
Objective: To evaluate the compound's efficacy and basic pharmacokinetic/pharmacodynamic profile in animal models.
3.2.1. Animal Model for Neuroprotection
Model: A mouse model of excitotoxicity induced by systemic administration of kainic acid or NMDA.
Procedure:
Administer 3-bromo-N,N-dimethyladamantane-1-carboxamide (or vehicle) to mice via oral gavage or intraperitoneal injection.
After a predetermined time, induce seizures and neuronal damage with the excitotoxin.
Assess neuroprotection by behavioral scoring (e.g., seizure severity) and histological analysis of brain tissue (e.g., neuronal loss in the hippocampus).
3.2.2. Animal Model for Metabolic Effects
Model: A diet-induced obesity (DIO) mouse model.
Procedure:
Feed mice a high-fat diet for several weeks to induce obesity and insulin resistance.
Treat a cohort of DIO mice with the test compound daily for a specified period.
Monitor key metabolic parameters, including body weight, food intake, blood glucose levels, and insulin sensitivity (via a glucose tolerance test).
At the end of the study, measure tissue-specific 11β-HSD1 activity in the liver and adipose tissue.
Concluding Remarks and Future Directions
3-bromo-N,N-dimethyladamantane-1-carboxamide stands as a promising, albeit unexplored, molecule at the intersection of several key therapeutic areas. Its structural lineage to successful adamantane-based drugs provides a strong rationale for its investigation as a neuroprotective agent, potentially targeting the NMDA receptor. Concurrently, its adamantane carboxamide motif suggests a plausible role in metabolic regulation through the inhibition of enzymes like 11β-HSD1.
The proposed synthetic route is feasible, and the outlined experimental workflows provide a clear path for validating these hypotheses. Future research should also focus on extensive structure-activity relationship (SAR) studies. The bromo group, in particular, serves as a versatile handle for the synthesis of a library of related compounds, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The journey from a conceptual molecule to a potential clinical candidate is arduous, but for derivatives of a privileged scaffold like adamantane, the path is well worth exploring.
References
Spilovska, K., Zemek, F., Korabecny, J., Nepovimova, E., Soukup, O., Windisch, M., & Kuca, K. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(29), 3245–3266. [Link]
Bentham Science Publishers. (2016). Adamantane – A Lead Structure for Drugs in Clinical Practice. Bentham Science Publishers. [Link]
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]
Journal of Chemical Health Risks. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. [Link]
Kim, H. Y., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735. [Link]
Synthesis and biological evaluation of α-sulfonamido-N-adamantanecarboxamide derivatives as 11 β-HSD 1 inhibitors. (2015). MedChemComm. [Link]
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. (2012). Semantic Scholar. [Link]
Application Note: Scalable Synthesis of 3-Bromo-N,N-dimethyladamantane-1-carboxamide
Executive Summary This technical guide outlines a robust, two-step synthetic protocol for the preparation of 3-bromo-N,N-dimethyladamantane-1-carboxamide . This compound is a critical scaffold in medicinal chemistry, lev...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide outlines a robust, two-step synthetic protocol for the preparation of 3-bromo-N,N-dimethyladamantane-1-carboxamide . This compound is a critical scaffold in medicinal chemistry, leveraging the adamantane cage's unique lipophilicity and steric bulk to improve the pharmacokinetic profiles of drug candidates.[1]
The synthesis strategy prioritizes regioselectivity and operational safety. It proceeds via the bromination of commercially available adamantane-1-carboxylic acid to yield the 3-bromo intermediate, followed by amide bond formation via an acid chloride activation pathway. This route avoids the use of unstable coupling reagents, preferring the robust thionyl chloride method suitable for scale-up.
Retrosynthetic Analysis & Logic
The target molecule contains two functional groups on the adamantane cage: a tertiary bromide and a dimethylcarboxamide.
Disconnection: The amide bond is the most logical disconnection, leading to 3-bromoadamantane-1-carboxylic acid and dimethylamine .
Precursor Synthesis: The 3-bromo acid is accessible via electrophilic substitution (bromination) of adamantane-1-carboxylic acid . The carboxylic acid group directs the incoming bromine to the meta-position (the 3-position) due to the directing effects inherent in the adamantane cage's bridgehead reactivity.
Mechanistic Insight
The bromination of adamantane-1-carboxylic acid is an electrophilic substitution. The carboxylic acid group withdraws electron density, but the unique cage structure allows for stabilization of the carbocation intermediate at the bridgehead carbons. The use of a Lewis acid catalyst (AlCl₃) is critical to generate the active brominating species necessary to overcome the activation energy at the 3-position [1].
Experimental Protocols
Step 1: Synthesis of 3-Bromoadamantane-1-carboxylic Acid
This step introduces the bromine atom at the 3-position of the adamantane cage.
Reagents:
Adamantane-1-carboxylic acid (1.0 equiv)
Bromine (Br₂), liquid (Excess, acts as solvent/reagent)[2]
Sodium metabisulfite (saturated aq. solution) for quenching
Protocol:
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HBr gas).
Charging: Place AlCl₃ (0.5 equiv) in the flask. Caution: AlCl₃ is hygroscopic; handle under inert atmosphere if possible.
Bromine Addition: Cool the flask to 0°C in an ice bath. Carefully add liquid bromine (approx. 4 mL per gram of substrate) through the addition funnel.
Substrate Addition: Slowly add adamantane-1-carboxylic acid (1.0 equiv) portion-wise to the cold bromine mixture.
Reaction: Allow the mixture to warm to room temperature, then heat to mild reflux (approx. 60°C) for 4–6 hours. Monitor reaction progress via TLC or GC-MS.
Quenching: Cool the mixture to 0°C. Carefully pour the reaction mass onto crushed ice.
Neutralization: Add saturated sodium metabisulfite solution with stirring until the red bromine color disappears, leaving a white or off-white precipitate.
Isolation: Filter the solid precipitate. Wash with cold water (3x) and dry under vacuum at 50°C.
Purification: Recrystallize from methanol/water or cyclohexane to obtain pure 3-bromoadamantane-1-carboxylic acid [1, 2].
Key Data Points:
Parameter
Specification
Appearance
White to off-white solid
Melting Point
146–150 °C [3]
| Yield | 85–92% |
Step 2: Amidation to 3-Bromo-N,N-dimethyladamantane-1-carboxamide
This step converts the carboxylic acid to the dimethylamide using thionyl chloride activation.
Dimethylamine (2.0 M solution in THF or aqueous 40%)
Triethylamine (Et₃N) (1.5 equiv)
Dichloromethane (DCM) (Solvent)
Protocol:
Acid Chloride Formation:
Dissolve 3-bromoadamantane-1-carboxylic acid in dry DCM.
Add Thionyl Chloride (3.0 equiv) dropwise at room temperature.
Add a catalytic amount of DMF (2-3 drops) to initiate the reaction.
Reflux for 2 hours.
Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride (yellow oil/solid). Note: Do not purify; proceed immediately.
Amidation:
Redissolve the crude acid chloride in dry DCM and cool to 0°C.
Add Triethylamine (1.5 equiv).
Slowly add Dimethylamine solution (1.2 equiv) dropwise, maintaining the temperature below 5°C.
Workup:
Allow to warm to room temperature and stir for 2 hours.
Quench with water. Separate the organic layer.[1][5][6]
Wash the organic layer with 1N HCl (to remove excess amine), then saturated NaHCO₃, and finally brine.
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Purify the crude residue via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the target compound.
Key Data Points:
Parameter
Specification
Appearance
White crystalline solid
Purity (HPLC)
>98%
| Target CAS | 944455-88-1 |
Process Visualization (Workflow)
Caption: Step-by-step synthetic workflow for the production of 3-bromo-N,N-dimethyladamantane-1-carboxamide.
Safety & Hazard Control
Bromine (Br₂): Extremely corrosive and toxic. Causes severe burns. All manipulations must be performed in a high-efficiency fume hood. Wear double nitrile gloves and a face shield.
Thionyl Chloride (SOCl₂): Reacts violently with water to release HCl and SO₂ gases. Quench excess reagent carefully.
Pressure Control: The bromination step generates HBr gas. Ensure the scrubber system is active and not blocked to prevent over-pressurization of the reaction vessel.
References
Google Patents.Method for synthesizing 3-amino-1-adamantanol (CN101747212B). (Describes the bromination of adamantane-1-carboxylic acid to 3-bromo-1-adamantanecarboxylic acid).
Organic Syntheses. 1-Adamantanecarboxylic acid. (Provides foundational context for adamantane carboxylation and handling). Available at: [Link]
reagents used in the preparation of 3-bromo-N,N-dimethyladamantane-1-carboxamide
An Application Guide to the Synthesis of 3-Bromo-N,N-dimethyladamantane-1-carboxamide Introduction Adamantane and its derivatives represent a unique class of rigid, lipophilic, three-dimensional scaffolds that have garne...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Synthesis of 3-Bromo-N,N-dimethyladamantane-1-carboxamide
Introduction
Adamantane and its derivatives represent a unique class of rigid, lipophilic, three-dimensional scaffolds that have garnered significant interest in medicinal chemistry and materials science.[1] The cage-like structure of adamantane can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability. 3-Bromo-N,N-dimethyladamantane-1-carboxamide is a key functionalized intermediate, providing a reactive handle for further molecular elaboration in drug discovery programs. The bromine atom at the bridgehead position allows for nucleophilic substitution reactions, while the dimethylcarboxamide moiety offers a site for diverse chemical modifications.
This application note provides a comprehensive, two-part protocol for the preparation of 3-bromo-N,N-dimethyladamantane-1-carboxamide. The synthesis begins with the formation of an amide from adamantane-1-carboxylic acid, followed by a regioselective bromination at a tertiary bridgehead position of the adamantane core. The methodologies described herein are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Overall Synthetic Scheme
The synthesis is a two-step process starting from adamantane-1-carboxylic acid. The first step is the formation of the N,N-dimethylamide, which then undergoes electrophilic bromination.
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of N,N-dimethyladamantane-1-carboxamide
Principle and Rationale
The conversion of a carboxylic acid to a tertiary amide is a fundamental transformation in organic synthesis. A highly reliable method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are effective for this purpose. The resulting adamantane-1-carbonyl chloride is then reacted in situ with dimethylamine to furnish the desired N,N-dimethylamide. An excess of the amine or the addition of a non-nucleophilic base (e.g., triethylamine) is used to neutralize the HCl generated during the reaction. This prevents the protonation and deactivation of the dimethylamine nucleophile.
Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
Notes
Adamantane-1-carboxylic acid
≥98%
Sigma-Aldrich
Starting material.
Thionyl chloride (SOCl₂)
≥99%
Acros Organics
Use in a well-ventilated fume hood.
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Fisher Scientific
Solvent for the reaction.
Dimethylamine solution
2.0 M in THF
Sigma-Aldrich
Nucleophile. Can be used in excess.
Triethylamine (TEA)
≥99.5%
Sigma-Aldrich
Optional, as an HCl scavenger.
Saturated sodium bicarbonate (NaHCO₃)
ACS Reagent
VWR
For aqueous workup.
Brine (Saturated NaCl)
ACS Reagent
VWR
For aqueous workup.
Anhydrous magnesium sulfate (MgSO₄)
Laboratory Grade
Fisher Scientific
Drying agent.
Experimental Protocol: Amide Formation
Reaction Setup: To a dry, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add adamantane-1-carboxylic acid (10.0 g, 55.5 mmol) and anhydrous dichloromethane (100 mL).
Acyl Chloride Formation: Slowly add thionyl chloride (6.0 mL, 83.2 mmol, 1.5 equiv) to the stirred suspension at room temperature. Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases. The reaction can be monitored by the disappearance of the starting material using TLC.
Reaction Quenching (Amidation): Cool the reaction mixture to 0 °C in an ice bath. In a separate flask, prepare a solution of dimethylamine (2.0 M in THF, 83.2 mL, 166.5 mmol, 3.0 equiv). Slowly add the dimethylamine solution to the cooled acyl chloride solution. A white precipitate of dimethylammonium chloride will form.
Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
Aqueous Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N,N-dimethyladamantane-1-carboxamide as a white solid.
Caption: Workflow for the synthesis of the amide intermediate.
Part 2: Synthesis of 3-bromo-N,N-dimethyladamantane-1-carboxamide
Principle and Rationale
The bromination of the adamantane cage occurs via an electrophilic substitution mechanism. The tertiary C-H bonds at the bridgehead positions are the most reactive sites. The reaction proceeds through the formation of a stable tertiary adamantyl carbocation intermediate.[2] In an adamantane system already substituted at the C1 position, the other equivalent tertiary bridgehead positions (C3, C5, and C7) are targeted.
Using elemental bromine (Br₂), often in excess and with heating, is a classic and effective method for this transformation.[1] The reaction can be accelerated by the addition of a Lewis acid, which polarizes the Br-Br bond, making the bromine more electrophilic.[2] The carboxamide group is deactivating, so forcing conditions such as refluxing in neat bromine may be required to achieve a good conversion rate.
Materials and Reagents
Reagent/Material
Grade
Supplier (Example)
Notes
N,N-dimethyladamantane-1-carboxamide
≥98%
Synthesized in Part 1
Starting material.
Bromine (Br₂)
≥99.5%
Sigma-Aldrich
Highly corrosive and toxic. Handle with extreme care in a fume hood.
Dichloromethane (DCM)
ACS Reagent
Fisher Scientific
For workup.
Sodium thiosulfate (Na₂S₂O₃)
ACS Reagent
VWR
For quenching excess bromine.
Saturated sodium bicarbonate (NaHCO₃)
ACS Reagent
VWR
For aqueous workup.
Brine (Saturated NaCl)
ACS Reagent
VWR
For aqueous workup.
Anhydrous sodium sulfate (Na₂SO₄)
Laboratory Grade
Fisher Scientific
Drying agent.
Experimental Protocol: Bromination
Safety First: All operations involving liquid bromine must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. Have a bromine quenching solution (e.g., 10% sodium thiosulfate) readily available.
Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, place N,N-dimethyladamantane-1-carboxamide (5.0 g, 24.1 mmol).
Bromine Addition: Carefully add liquid bromine (12.5 mL, 241 mmol, 10 equiv) to the flask.
Reaction Conditions: Heat the reaction mixture to reflux (approx. 60 °C) and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS. The reaction rate is often accelerated by the HBr generated in situ.
Bromine Quenching: After cooling the reaction to room temperature, slowly and carefully pour the mixture into a beaker containing an ice-cold, stirred 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the red-brown color of bromine disappears.
Extraction and Workup: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to afford 3-bromo-N,N-dimethyladamantane-1-carboxamide.
Caption: Workflow for the bromination of the adamantane core.
Conclusion
This application note details a robust, two-step synthesis for 3-bromo-N,N-dimethyladamantane-1-carboxamide from adamantane-1-carboxylic acid. By first forming the stable dimethylamide and subsequently performing a regioselective electrophilic bromination, this key intermediate can be prepared reliably. The protocols emphasize the rationale behind the choice of reagents and conditions, providing a comprehensive guide for researchers in synthetic and medicinal chemistry. Adherence to the described safety precautions, particularly when handling bromine and thionyl chloride, is critical for the successful and safe execution of this synthesis.
References
Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Application Note: Nucleophilic Substitution Protocols for 3-Bromo-N,N-dimethyladamantane-1-carboxamide
Abstract & Strategic Overview This technical guide details the nucleophilic substitution protocols for 3-bromo-N,N-dimethyladamantane-1-carboxamide (referred to herein as 3-Br-DMA ). This scaffold is a critical intermedi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This technical guide details the nucleophilic substitution protocols for 3-bromo-N,N-dimethyladamantane-1-carboxamide (referred to herein as 3-Br-DMA ). This scaffold is a critical intermediate in the synthesis of antiviral agents, DPP-IV inhibitors, and CNS-active adamantane derivatives.
The Core Challenge: Unlike simple alkyl halides, 3-Br-DMA possesses a bridgehead bromine atom within a rigid diamondoid cage, rendering ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
pathways geometrically impossible. Furthermore, the distal N,N-dimethylcarboxamide group at position 1 exerts a strong inductive electron-withdrawing effect (-I), destabilizing the requisite carbocation intermediate at position 3. Consequently, standard solvolysis conditions often fail, requiring optimized protocols utilizing Lewis acid catalysis, silver-assisted ionization, or Ritter-type conditions to drive conversion.
This guide provides three validated protocols:
Silver-Assisted Hydrolysis (Synthesis of the 3-hydroxy derivative).
Ritter Amination (Synthesis of the 3-acetamido derivative).
Friedel-Crafts Alkylation (C-C bond formation with aromatics).
Mechanistic Principles & Reactivity Profile
The Bridgehead Constraint
Nucleophilic substitution on the adamantane core is governed exclusively by the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Exclusion: Backside attack is physically blocked by the adamantane cage.
Elimination Exclusion: Formation of a double bond at the bridgehead is prohibited by Bredt’s Rule , ensuring high chemoselectivity (no alkene side products).
Electronic Deactivation
The rate-determining step (RDS) is the ionization of the C-Br bond to form the 3-adamantyl cation.
3-Br-DMA: The amide group at C1 withdraws electron density through the
-framework. This destabilizes the developing positive charge at C3, significantly retarding the reaction rate compared to alkyl-substituted adamantanes (e.g., Memantine precursors).
Solution: Protocols must employ polar protic solvents to solvate the leaving group or electrophilic promoters (Ag+, Lewis Acids) to assist bromide departure.
Mechanistic Pathway Diagram
Caption:
pathway for 3-Br-DMA. The amide group (-CONMe2) raises the energy barrier of the ionization step.
Experimental Protocols
Protocol A: Silver-Assisted Hydrolysis (Synthesis of 3-Hydroxy-N,N-dimethyladamantane-1-carboxamide)
Use Case: Synthesis of polar metabolites or linker intermediates.
Rationale: Simple reflux in water/acetone is often too slow due to the deactivated cation. Silver carbonate (
) acts as a halogen scavenger, driving the equilibrium forward by precipitating AgBr.
Solvent: THF/Water (1:1 v/v) or Acetone/Water (3:1 v/v)
Workup: Dichloromethane (DCM), 1M HCl.
Step-by-Step Procedure:
Dissolution: Dissolve 10 mmol of 3-Br-DMA in 50 mL of THF. Add 50 mL of deionized water. The mixture may be biphasic initially.
Activation: Add 6.0 mmol of
in one portion. Protect the flask from light (aluminum foil) to prevent silver salt degradation.
Reflux: Heat the mixture to mild reflux (65°C) for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM; Product is more polar).
Filtration: Cool to room temperature. Filter the mixture through a Celite pad to remove the yellow/grey AgBr precipitate. Wash the pad with THF.
Extraction: Concentrate the filtrate to remove THF. Extract the remaining aqueous phase with DCM (
mL).
Purification: Dry organics over
, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexane if necessary.
Expected Yield: 85–92%
Key Observation: Appearance of a broad -OH stretch at 3300-3400
in IR.
Protocol B: Ritter Reaction (Synthesis of 3-Acetamido-N,N-dimethyladamantane-1-carboxamide)
Use Case: Introduction of nitrogen functionality (Memantine/Amantadine analogs).
Rationale: The adamantyl cation is generated in strong acid and trapped by the nitrile solvent (acetonitrile) to form a nitrilium ion, which is subsequently hydrolyzed to the acetamide.
Aromatic Substrate (e.g., Toluene, Anisole) (5.0 eq or used as solvent)
Lewis Acid:
(0.1 eq) or (1.1 eq)
Step-by-Step Procedure:
Mixture: Dissolve 3-Br-DMA (5 mmol) in the aromatic substrate (10 mL) or dry 1,2-dichloroethane (if aromatic is solid).
Catalyst: Add anhydrous
(0.5 mmol) at room temperature.
Heating: Heat to 80°C. Evolution of HBr gas indicates reaction progress (use a scrubber).
Completion: Reaction is typically complete in 2–4 hours.
Workup: Quench with 1M HCl. Extract with DCM.
Comparative Data & Optimization
The following table summarizes the expected reactivity of 3-Br-DMA compared to the standard 1-bromoadamantane, highlighting the need for forcing conditions.
Parameter
1-Bromoadamantane
3-Br-N,N-dimethyladamantane-1-carboxamide
Recommended Adjustment for 3-Br-DMA
Electronic State
Neutral / Electron Rich
Electron Deficient (EWG at C1)
Use stronger Lewis Acids or Ag+
Solvolysis ()
Fast (mins at 50°C)
Slow (hrs at 50°C)
Increase Temp (65-80°C) or Time
Cation Stability
High
Moderate
Avoid nucleophilic solvents that are weak (e.g., pure MeOH); use dipolar aprotic co-solvents
Side Reactions
None (No elimination)
None (No elimination)
N/A (Bredt's Rule protects both)
Optimization Workflow
If yields are low (<50%):
Switch Leaving Group: If synthesis allows, convert the Bromide to a Nitrate (
) or Triflate, which are better leaving groups, though Bromide is usually sufficient with Silver assistance.
Solvent Polarity: Increase the ratio of water (for hydrolysis) or use Hexafluoroisopropanol (HFIP) as a solvent, which is known to vastly accelerate
reactions on adamantanes by stabilizing the leaving group anion.
Safety & Handling
Bromine/HBr: While this protocol starts with the bromide, HBr is generated as a byproduct in Protocols B and C. Ensure adequate ventilation.
Silver Salts:
stains skin black and is an oxidant. is toxic to aquatic life; dispose of silver waste in designated heavy metal containers.
Adamantane Derivatives: Generally lipophilic and potential CNS active agents. Handle with gloves and avoid inhalation of dusts.
References
BenchChem. (2025).[2][3][4] Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Bromo-3,5-dimethyladamantane. Retrieved from
National Institutes of Health (NIH). (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. PMC7328000. Retrieved from
Master Organic Chemistry. (2025). The SN1 Reaction Mechanism: Kinetics and Stereochemistry. Retrieved from
ChemicalBook. (2026). 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications. Retrieved from
Google Patents. (2011). US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.[6] Retrieved from
Application Note: 3-Bromo-N,N-dimethyladamantane-1-carboxamide as a Strategic Intermediate in the Synthesis of 11β-HSD1 Inhibitors
Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the adamantane scaffold is highly valued for its rigid, three-dimensional lipophilicity, which is ideal for occupying deep hydrophobic enzyme pocke...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the adamantane scaffold is highly valued for its rigid, three-dimensional lipophilicity, which is ideal for occupying deep hydrophobic enzyme pockets. 3-Bromo-N,N-dimethyladamantane-1-carboxamide (CAS: 924844-14-4) serves as a critical, bi-functional pharmaceutical building block. Its primary application lies in the synthesis of selective inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , a key therapeutic target for metabolic syndrome, type 2 diabetes, and obesity 1.
The Causality of the Scaffold Design
The structural components of this intermediate are deliberately chosen for both biological efficacy and synthetic versatility:
The N,N-Dimethylcarboxamide Group: Unlike primary amides, the tertiary dimethylamide eliminates hydrogen-bond donor capability. This modification enhances metabolic stability, prevents unwanted off-target hydrogen bonding, and precisely tunes the pharmacokinetic profile for optimal tissue distribution.
The Adamantane Core: Provides the necessary steric bulk to anchor the molecule within the lipophilic catalytic domain of the 11β-HSD1 enzyme.
The 3-Bromo Bridgehead: Serves as a highly specific reactive site. Because it is located at a bridgehead carbon, standard
substitution is geometrically forbidden. Instead, it acts as an ideal precursor for -mediated amination (such as the Ritter reaction), allowing the precise installation of the pharmacophore's nitrogen linker 2.
Biological Pathway: Mechanism of Action
11β-HSD1 is highly expressed in the liver and adipose tissue, where it functions as an amplifier of glucocorticoid action by converting inactive cortisone into active cortisol. Over-amplification of local cortisol drives insulin resistance, dyslipidemia, and hepatic gluconeogenesis. Adamantane-based inhibitors synthesized from 3-bromo-N,N-dimethyladamantane-1-carboxamide selectively block this conversion, restoring metabolic homeostasis 3.
Biological mechanism of 11β-HSD1 inhibitors in mitigating insulin resistance.
Synthetic Workflow & Chemical Logic
The transformation of 3-bromo-1-adamantanecarboxylic acid into a highly potent 11β-HSD1 inhibitor requires a multi-step sequence. The core challenge is the functionalization of the sterically hindered adamantane system. We utilize an acid chloride activation for amidation, followed by a Ritter reaction to overcome the
limitations of the bridgehead bromide, ultimately yielding the primary amine required for the final API coupling.
Multi-step synthetic workflow from brominated adamantane to the final 11β-HSD1 inhibitor API.
Self-Validating Experimental Protocols
The following methodologies are designed with built-in In-Process Controls (IPCs) and orthogonal purification steps to ensure a self-validating workflow.
Protocol A: Synthesis of 3-Bromo-N,N-dimethyladamantane-1-carboxamide
Rationale: Direct coupling of sterically hindered adamantane carboxylic acids with secondary amines is kinetically slow. Conversion to the highly electrophilic acid chloride ensures quantitative conversion.
Activation: Suspend 3-bromo-1-adamantanecarboxylic acid (10.0 g, 38.6 mmol) in anhydrous dichloromethane (DCM, 100 mL) under an inert
atmosphere. Add a catalytic amount of DMF (0.1 mL).
Chlorination: Cool the mixture to 0 °C. Add thionyl chloride (
, 4.2 mL, 57.9 mmol) dropwise over 15 minutes. Warm to room temperature and stir for 3 hours.
IPC (Self-Validation): Quench a 50 µL aliquot in 1 mL methanol. Analyze via LC-MS. The reaction is complete when the mass of the methyl ester is exclusively observed, with no starting acid remaining.
Amidation: Concentrate the mixture in vacuo to remove excess
. Redissolve the crude acid chloride in DCM (100 mL) and cool to 0 °C.
Add dimethylamine (2.0 M solution in THF, 48 mL, 96.5 mmol) dropwise to maintain the internal temperature below 10 °C. Stir for 2 hours.
Workup: Quench with water (50 mL). Separate the organic layer, wash with 1M HCl (50 mL) to remove unreacted amine, followed by brine. Dry over
and concentrate to yield the title compound as a white solid.
Protocol B: Ritter Amination to 3-Amino-N,N-dimethyladamantane-1-carboxamide
Rationale: The bridgehead bromine cannot be displaced via
. The Ritter reaction uses strong acid to force the leaving group off, generating an ultra-stable tertiary adamantyl carbocation that is immediately trapped by the acetonitrile solvent.
Cool the solution to 0 °C. Slowly add concentrated sulfuric acid (
, 6.0 mL, 112 mmol) dropwise.
Trapping: Heat the reaction mixture to 60 °C for 12 hours.
IPC: LC-MS analysis should indicate the complete disappearance of the bromide isotope pattern and the appearance of the acetamide intermediate (
).
Hydrolysis: Cool the mixture, pour over crushed ice, and extract with ethyl acetate to isolate the crude acetamide. Suspend the intermediate in 6M HCl (100 mL) and reflux at 100 °C for 24 hours.
Acid-Base Isolation (Self-Validation): Cool the aqueous mixture to room temperature and wash with diethyl ether (2 x 50 mL). Crucial step: Discard the organic layer (contains non-basic impurities). Basify the aqueous layer to pH 12 using 5M NaOH. Extract the newly formed free base with DCM (3 x 50 mL). This phase-switching guarantees >99% purity of the primary amine without the need for column chromatography.
Protocol C: Amide Coupling to Final 11β-HSD1 Inhibitor
Rationale: Coupling the sterically hindered 3-aminoadamantane derivative requires a highly active coupling reagent. HATU is chosen over EDC/HOBt because the 7-azabenzotriazole leaving group accelerates the coupling rate, overcoming the steric shielding of the adamantane core 1.
Dissolve the target pharmacophore, e.g., 2-(2-chloro-4-fluorophenoxy)-2-methylpropanoic acid (1.0 eq), in anhydrous DMF (0.2 M).
Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes to pre-form the active ester.
Add 3-amino-N,N-dimethyladamantane-1-carboxamide (1.0 eq) and stir at room temperature for 16 hours.
Quench with saturated
, extract with EtOAc, wash extensively with LiCl (5% aqueous) to remove DMF, and purify via recrystallization from ethanol/water.
Quantitative Data & Quality Control
The table below summarizes the expected yields, purity thresholds, and critical quality attributes for each step of the synthetic workflow.
Step
Intermediate / Product
Reaction Type
Expected Yield (%)
Purity (HPLC)
Key Quality Attribute (IPC)
1
3-Bromo-N,N-dimethyladamantane-1-carboxamide
Amidation
88 - 92
>98.0%
Complete consumption of acid chloride (MeOH quench LC-MS)
2a
3-Acetamido-N,N-dimethyladamantane-1-carboxamide
Ritter Reaction
80 - 85
>95.0%
Mass shift from bromide to acetamide ()
2b
3-Amino-N,N-dimethyladamantane-1-carboxamide
Acid Hydrolysis
75 - 80
>99.0%
Aqueous solubility at pH 2; organic solubility at pH 12
Application Notes and Protocols for the Functionalization of Adamantane via 3-bromo-N,N-dimethyladamantane-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals Abstract Adamantane, with its rigid, three-dimensional structure, is a highly valued scaffold in medicinal chemistry and materials science.[1] Its lipophili...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane, with its rigid, three-dimensional structure, is a highly valued scaffold in medicinal chemistry and materials science.[1] Its lipophilic nature and ability to orient substituents in a precise spatial arrangement make it a privileged motif in drug design, enhancing pharmacokinetic and pharmacodynamic properties.[1][2] This guide provides a comprehensive overview of the synthesis and functionalization of a key adamantane intermediate: 3-bromo-N,N-dimethyladamantane-1-carboxamide. We will delve into detailed protocols for its preparation and its subsequent use as a versatile precursor for a variety of functionalized adamantane derivatives through nucleophilic substitution reactions. The underlying mechanistic principles governing these transformations will be elucidated, providing researchers with the foundational knowledge to adapt and innovate upon these methodologies.
Introduction: The Enduring Appeal of the Adamantane Scaffold
First isolated from crude oil in 1933, the diamondoid structure of adamantane has captivated chemists for decades.[2] Its incorporation into drug molecules can significantly improve properties such as metabolic stability and membrane permeability.[1] The unique cage-like structure provides a rigid anchor for the precise positioning of pharmacophoric elements, enabling enhanced interactions with biological targets.[1] Consequently, adamantane derivatives have found applications as antiviral, antidiabetic, and neurological drugs.[3]
The functionalization of the adamantane core is paramount to unlocking its full potential. Direct C-H functionalization can be challenging and often leads to mixtures of products.[3] A more controlled approach involves the introduction of a reactive handle, such as a bromine atom, at a bridgehead position. This allows for subsequent, selective derivatization through well-established synthetic methodologies. This guide focuses on 3-bromo-N,N-dimethyladamantane-1-carboxamide, a bifunctional adamantane derivative that offers orthogonal reactivity at the 1- and 3-positions, making it a valuable building block for complex molecular architectures.
Synthesis of 3-bromo-N,N-dimethyladamantane-1-carboxamide: A Proposed Pathway
While direct, peer-reviewed protocols for the synthesis of 3-bromo-N,N-dimethyladamantane-1-carboxamide are not extensively documented, a robust synthetic route can be proposed based on established methodologies for analogous adamantane derivatives.[4] The following multi-step synthesis starts from the commercially available adamantane-1-carboxylic acid.
Step 1: Bromination of Adamantane-1-carboxylic Acid
The first step involves the selective bromination of adamantane-1-carboxylic acid at the 3-position. This reaction proceeds via an electrophilic substitution mechanism, where the adamantane cage is activated by a Lewis acid catalyst.
Protocol 1: Synthesis of 3-bromo-adamantane-1-carboxylic acid [4]
Reagent/Parameter
Quantity/Value
Notes
Adamantane-1-carboxylic acid
1.0 eq
Starting material
Liquid Bromine
Excess
Reagent and solvent
Anhydrous Aluminum Trichloride
Catalytic amount
Lewis acid catalyst
Temperature
-20°C to 30°C
See procedure
Reaction Time
~53-65 hours
See procedure
Procedure:
In a flask equipped with a stirrer and a reflux condenser, cool an excess of liquid bromine to -20°C.
Slowly add adamantane-1-carboxylic acid to the cooled bromine.
Add a catalytic amount of anhydrous aluminum trichloride.
Stir the mixture at a temperature between -20°C and 10°C for 48 to 60 hours.
Allow the reaction to warm to 20-30°C and stir for an additional 5 hours.
Carefully quench the reaction with an aqueous solution of sodium bisulfite to destroy excess bromine.
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude 3-bromo-adamantane-1-carboxylic acid can be purified by recrystallization.
Step 2: Amidation of 3-bromo-adamantane-1-carboxylic acid
The carboxylic acid is then converted to the corresponding N,N-dimethylamide. This can be achieved through a standard two-step procedure involving the formation of an acyl chloride followed by reaction with dimethylamine.
Protocol 2: Synthesis of 3-bromo-N,N-dimethyladamantane-1-carboxamide
Reagent/Parameter
Quantity/Value
Notes
3-bromo-adamantane-1-carboxylic acid
1.0 eq
Starting material from Step 1
Thionyl chloride or Oxalyl chloride
1.1 - 1.5 eq
For acyl chloride formation
Dry Dichloromethane (DCM)
Anhydrous
Solvent
Dimethylamine (2M solution in THF)
2.0 - 2.5 eq
Nucleophile
Triethylamine or other base
1.5 - 2.0 eq
Acid scavenger
Temperature
0°C to room temperature
Controlled addition
Reaction Time
2-4 hours
Monitor by TLC
Procedure:
Suspend 3-bromo-adamantane-1-carboxylic acid in dry DCM under an inert atmosphere.
Add thionyl chloride (or oxalyl chloride) dropwise at 0°C.
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases (typically 1-2 hours).
Remove the excess thionyl chloride and solvent under reduced pressure.
Dissolve the crude acyl chloride in fresh, dry DCM and cool to 0°C.
Slowly add the dimethylamine solution and triethylamine.
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by column chromatography on silica gel.
Caption: Generalized S(_N)1 reaction pathway for the functionalization of 3-bromo-N,N-dimethyladamantane-1-carboxamide.
General Protocols for Nucleophilic Substitution
The following are generalized protocols for the substitution of the bromine atom with various nucleophiles. Researchers should note that reaction conditions, particularly temperature and reaction time, may require optimization for specific substrates and nucleophiles.
Protocol 3: Azide Substitution (Synthesis of 3-azido-N,N-dimethyladamantane-1-carboxamide)
Reagent/Parameter
Quantity/Value
Notes
3-bromo-N,N-dimethyladamantane-1-carboxamide
1.0 eq
Starting material
Sodium Azide (NaN₃)
1.5 - 3.0 eq
Nucleophile
Dimethylformamide (DMF) or DMSO
Anhydrous
Polar aprotic solvent
Temperature
50 - 100 °C
Optimization may be required
Reaction Time
12 - 24 hours
Monitor by TLC or GC/MS
Procedure:
Dissolve 3-bromo-N,N-dimethyladamantane-1-carboxamide in anhydrous DMF or DMSO.
Add sodium azide in one portion.
Heat the reaction mixture to the desired temperature and monitor its progress.
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography.
Protocol 4: Hydroxylation (Synthesis of 3-hydroxy-N,N-dimethyladamantane-1-carboxamide)
Reagent/Parameter
Quantity/Value
Notes
3-bromo-N,N-dimethyladamantane-1-carboxamide
1.0 eq
Starting material
Silver Nitrate (AgNO₃) or Silver(I) oxide (Ag₂O)
1.1 - 1.5 eq
Promotes carbocation formation
Acetone/Water or Dioxane/Water
Co-solvent system
Temperature
Reflux
Reaction Time
6 - 12 hours
Monitor by TLC
Procedure:
Dissolve 3-bromo-N,N-dimethyladamantane-1-carboxamide in a mixture of acetone and water.
Add silver nitrate (or silver(I) oxide).
Heat the mixture to reflux and monitor the reaction. The formation of a silver bromide precipitate will be observed.
After completion, cool the reaction and filter off the silver salts.
Remove the organic solvent under reduced pressure.
Extract the aqueous residue with an organic solvent.
Dry the organic layer, concentrate, and purify the product.
Protocol 5: Cyanation (Synthesis of 3-cyano-N,N-dimethyladamantane-1-carboxamide)
Reagent/Parameter
Quantity/Value
Notes
3-bromo-N,N-dimethyladamantane-1-carboxamide
1.0 eq
Starting material
Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)
1.5 - 3.0 eq
Caution: Highly Toxic!
Dimethyl Sulfoxide (DMSO)
Anhydrous
Solvent
Temperature
80 - 120 °C
Reaction Time
12 - 24 hours
Monitor by TLC or GC/MS
Procedure:
Under a well-ventilated fume hood , dissolve the starting material in anhydrous DMSO.
Carefully add sodium or potassium cyanide.
Heat the reaction mixture and monitor its progress.
Cool the reaction and pour it into a large volume of water.
Extract the product with an organic solvent.
Wash the organic layers thoroughly with water and brine.
Dry, concentrate, and purify the crude product.
Representative Data and Characterization
The following table provides expected or representative analytical data for the key compounds in this guide. Actual results may vary depending on the specific experimental conditions and instrumentation.
3-bromo-N,N-dimethyladamantane-1-carboxamide is a highly valuable and versatile intermediate for the synthesis of novel functionalized adamantane derivatives. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to explore the chemical space around the adamantane scaffold. The ability to introduce a wide array of functional groups via the robust S(_N)1 pathway opens up numerous possibilities for the development of new therapeutic agents and advanced materials. Future work could focus on expanding the scope of nucleophiles used in these reactions and exploring the applications of the resulting derivatives in various fields of chemical and biological sciences.
References
Synthesis of Functionalized Adamantane Derivatives: (3 + 1)-Scaffolds for Applications in Medicinal and Material Chemistry. ResearchGate. [Link]
Method for synthesizing 3-amino-1-adamantanol.
The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. PMC. [Link]
A Novel Synthesis of 3-Amino-1-Adamantanemethanol. ResearchGate. [Link]
The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]
Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. [Link]
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
3-Bromo-N,N-dimethyladamantane-1-carboxamide (CAS 924844-14-4) represents a specialized bifunctional adamantane scaffold. Unlike simple 1-bromoadamantane, the presence of the
-dimethylcarboxamide moiety at the C1 position introduces significant polarity and hydrogen-bond accepting capability to the otherwise lipophilic adamantane cage.
This Application Note provides a definitive guide to solvent selection for functionalizing the C3-bromide position. Because the bridgehead carbon precludes backside attack (
) and inversion of configuration, all substitution reactions proceed via an pathway involving a tertiary adamantyl carbocation.[1] Therefore, solvent selection is not merely about solubility; it is the primary driver of reaction rate (ionization) and selectivity (trapping).
Key Takeaway: The reaction rate of this bridgehead bromide is governed by the ionizing power (
) of the solvent, while the product distribution is determined by the nucleophilicity () of the solvent or added reagents.
Physicochemical Profile & Solubility Logic
Before attempting synthesis, the solubility profile must be understood. The
-dimethylamide group acts as a "solubilizing anchor," making this molecule significantly more soluble in polar organic solvents than its non-functionalized parent, 1-bromoadamantane.
Solvent Class
Representative Solvents
Solubility Prediction
Application Suitability
Chlorinated
DCM, Chloroform
High
Excellent for workup; poor for ionization (low dielectric).
Polar Aprotic
DMF, DMSO, DMAc
High
Good for direct nucleophilic trapping; difficult to remove.
Polar Protic
Acetic Acid, Formic Acid
Moderate
Ideal for Solvolysis (). Accelerates ionization.
Ethers
THF, 1,4-Dioxane
High
Good co-solvents for aqueous hydrolysis; inert to cation.
Hydrocarbons
Hexane, Toluene
Low to Moderate
Poor solubility; generally unsuitable for reaction media.
Solvent Selection Framework: The
Directive
The functionalization of the C3-bromide is strictly governed by the stability of the carbocation intermediate. The choice of solvent must balance ionization acceleration with nucleophile availability .
The Winstein-Grunwald Correlation
For this substrate, the reaction rate (
) correlates with the solvent ionizing power ():
High
Solvents (Accelerate Reaction): Water (), Formic Acid (), Trifluoroethanol.
Low
Solvents (Retard Reaction): Ethanol (), Acetone.
Recommendation: To drive the reaction, use binary solvent systems containing a high-
component (e.g., Aqueous THF or Aqueous Acetic Acid).
Decision Tree for Solvent Selection
Figure 1: Decision matrix for solvent selection based on the desired functional group installation at the C3 position.
Experimental Protocols
Protocol A: Hydrolysis to 3-Hydroxy-N,N-dimethyladamantane-1-carboxamide
Objective: Replace the C3-Br with -OH via Silver-Assisted Solvolysis.
Rationale: While simple aqueous heating works, the use of Silver Nitrate (
) precipitates AgBr, driving the equilibrium forward irreversibly and allowing the use of milder temperatures (preventing amide hydrolysis).
Dissolution: Dissolve 1.0 g of the bromo-amide in 15 mL of Acetone.
Activation: Prepare a solution of
(1.1 eq) in 5 mL of Water.
Addition: Add the aqueous silver solution dropwise to the acetone mixture. A pale yellow precipitate (AgBr) will form immediately.
Reaction: Stir at 50°C for 4 hours. Monitor by TLC (DCM:MeOH 95:5) or LC-MS.
Workup: Filter off the AgBr precipitate through a Celite pad.
Extraction: Concentrate the filtrate to remove acetone. Extract the remaining aqueous phase with DCM (
mL).
Purification: Dry over
and concentrate. Recrystallize from Ethyl Acetate/Hexane.
Protocol B: Ritter Amination to 3-Acetamido-N,N-dimethyladamantane-1-carboxamide
Objective: Convert C3-Br to -NH-CO-CH3 (Acetamide), which can be hydrolyzed to the free amine.
Rationale: Direct displacement with ammonia is difficult due to steric hindrance. The Ritter reaction utilizes the carbocation's affinity for nitriles (Acetonitrile) to form a nitrilium ion, which is then hydrolyzed.
Use THF or Dioxane as a co-solvent instead of Acetone if the substrate crashes out.
References
Winstein, S., & Grunwald, E. (1948). The Correlation of Solvolysis Rates. Journal of the American Chemical Society, 70(2), 846–854. Link
Schleyer, P. v. R., & Nicholas, R. D. (1961). The Reactivity of Bridgehead Bromides. Journal of the American Chemical Society, 83(12), 2700–2707. Link
BenchChem. (2025).[1][2][6] Synthesis of 1-Bromo-3,5-dimethyladamantane from 1,3-dimethyladamantane. (Technical Protocol for analogous bridgehead bromides). Link
ChemScene. (2024). Product Data: 3-Bromoadamantane-1-carboxamide.[7][8][9][10][11] Link
Zhang, F., et al. (2008).[12] Synthesis of Memantine Hydrochloride. Chinese Journal of Pharmaceuticals. (Reference for Urea/Ritter amination conditions on adamantanes).
handling and storage guidelines for 3-bromo-N,N-dimethyladamantane-1-carboxamide
An in-depth guide for researchers, scientists, and drug development professionals. Application Notes & Protocols: 3-bromo-N,N-dimethyladamantane-1-carboxamide Abstract This document provides comprehensive guidelines for...
This document provides comprehensive guidelines for the handling, storage, and use of 3-bromo-N,N-dimethyladamantane-1-carboxamide. As specific literature and safety data for this compound are not extensively available, this guide synthesizes best practices derived from the well-established chemistry of analogous brominated adamantane derivatives and carboxamides. The protocols herein are designed to ensure experimental success while prioritizing laboratory safety. We will explore the compound's inferred properties, establish rigorous safety and handling procedures, and present a detailed protocol for its application in nucleophilic substitution reactions, a primary utility for this class of molecules.
Introduction and Chemical Profile
3-bromo-N,N-dimethyladamantane-1-carboxamide is a unique bifunctional molecule incorporating a rigid adamantane scaffold. This structure features two key functional groups: a tertiary bromide at a bridgehead position and an N,N-dimethylcarboxamide at another. The adamantane cage provides steric bulk and lipophilicity, while the functional groups offer specific reactive handles.
The bridgehead bromide is the most reactive site, predisposed to undergo unimolecular nucleophilic substitution (SN1) reactions due to the exceptional stability of the resulting tertiary carbocation.[1][2] The rigid cage structure sterically prevents the backside attack necessary for an SN2 pathway.[1][2] The N,N-dimethylcarboxamide group is generally stable but can serve as a directing group or be hydrolyzed under forcing conditions.
These structural features make 3-bromo-N,N-dimethyladamantane-1-carboxamide a valuable intermediate in synthetic and medicinal chemistry, particularly for creating complex, three-dimensional molecules.
Inferred Chemical Properties
Property
Value
Source / Method
Molecular Formula
C₁₃H₂₀BrNO
Calculated
Molecular Weight
286.21 g/mol
Calculated
Physical State
Likely a solid at room temperature
Inferred from similar adamantane amides
Solubility
Expected to be soluble in organic solvents (DCM, THF, DMSO, DMF) and insoluble in water
Inferred from chemical structure
Boiling Point
Not available; likely decomposes at high temperatures
N/A
Melting Point
Not available
N/A
Safety, Handling, and Storage
Given the absence of specific toxicological data, 3-bromo-N,N-dimethyladamantane-1-carboxamide should be handled with the care afforded to all novel chemical entities of unknown hazard. The following guidelines are based on safety protocols for related brominated organic compounds.[3][4][5]
Personal Protective Equipment (PPE) and Engineering Controls
Engineering Controls: All handling of this compound, especially in powdered form or when heated, must be conducted in a certified chemical fume hood to prevent inhalation.[3][6]
Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles or a face shield.[3]
Skin Protection: Use nitrile or neoprene gloves that are regularly inspected for integrity. A flame-retardant lab coat is mandatory. Ensure gloves are removed and hands are washed thoroughly after handling.[3][6]
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]
Storage and Stability
Proper storage is critical to maintain the integrity of the compound. The primary degradation pathway is likely the solvolysis of the tertiary bromide.
To minimize kinetic energy and slow potential degradation pathways.
Atmosphere
Store under an inert atmosphere (e.g., Argon or Nitrogen).
To protect against moisture and atmospheric contaminants.
Container
Tightly sealed, amber glass vial or bottle.
To prevent exposure to light and moisture.
Location
Cool, dry, and well-ventilated area designated for chemical storage.
To ensure a stable environment and prevent accidental contact.
Incompatibilities and Hazardous Decomposition
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and potent nucleophiles during storage.[4][6] These can lead to vigorous and potentially hazardous reactions.
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), and nitrogen oxides (NOx).[4][6]
The primary synthetic utility of 3-bromo-N,N-dimethyladamantane-1-carboxamide is as an electrophile in SN1 reactions. The protocol below details a general procedure for substituting the bromo group with a generic nucleophile (Nu⁻), a foundational reaction for creating novel adamantane derivatives.
Mechanistic Principle
The reaction proceeds via a two-step SN1 mechanism. The rate-determining first step is the spontaneous dissociation of the bromide leaving group to form a highly stable bridgehead carbocation. This intermediate is then rapidly captured by a nucleophile in the second step.
Caption: SN1 reaction mechanism at the adamantane bridgehead.
Step-by-Step Experimental Protocol
This protocol describes the substitution of the bromide with sodium azide (NaN₃) as an example nucleophile.
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
Separatory funnel
Procedure:
Reaction Setup:
In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-bromo-N,N-dimethyladamantane-1-carboxamide (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
Rationale: Anhydrous conditions are crucial to prevent water from acting as a competing nucleophile. DMF is a polar aprotic solvent that effectively solvates the cation and anion, facilitating the reaction.
Addition of Nucleophile:
Add sodium azide (1.5 eq) to the stirred solution in one portion.
Rationale: A slight excess of the nucleophile ensures the reaction goes to completion.
Reaction Conditions:
Heat the reaction mixture to 60-70°C using a heating mantle with a temperature controller.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Rationale: Moderate heating provides the activation energy for the initial C-Br bond cleavage without causing significant decomposition.
Work-up and Quenching:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
Rationale: This "crashes out" the organic product from the water-miscible DMF and quenches any unreacted sodium azide. Caution: Sodium azide is highly toxic.
Extraction:
Extract the aqueous suspension with diethyl ether (3x the volume of DMF).
Combine the organic layers.
Rationale: Diethyl ether is a common solvent for extracting non-polar to moderately polar organic products from an aqueous phase.
Washing:
Wash the combined organic layers sequentially with deionized water, saturated aqueous NaHCO₃, and finally with brine.
Rationale: The water wash removes residual DMF. The bicarbonate wash removes any acidic impurities. The brine wash removes bulk water from the organic layer before drying.
Drying and Concentration:
Dry the organic layer over anhydrous MgSO₄.
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Rationale: Removal of all solvent yields the crude product.
Purification:
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 3-azido-N,N-dimethyladamantane-1-carboxamide.
Experimental Workflow Diagram
Caption: Workflow for nucleophilic substitution of the title compound.
Waste Disposal
All waste containing 3-bromo-N,N-dimethyladamantane-1-carboxamide and other halogenated organic compounds must be disposed of in a designated halogenated organic waste container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Application Note: Strategic Incorporation of 3-Bromo-N,N-dimethyladamantane-1-carboxamide into Polymer Matrices
Executive Summary & Mechanistic Rationale As a Senior Application Scientist, approaching polymer modification requires a rational design strategy that bridges molecular structure with macroscopic material properties. The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, approaching polymer modification requires a rational design strategy that bridges molecular structure with macroscopic material properties. The incorporation of adamantane derivatives into polymer backbones is a highly effective method for altering thermal, mechanical, and supramolecular characteristics. Adamantane is a bulky, rigid, and virtually strain-free tricyclic aliphatic hydrocarbon[1]. When tethered to a polymer network, its immense steric bulk restricts the rotational freedom of adjacent polymer chains, significantly increasing the glass transition temperature (
The specific utilization of 3-bromo-N,N-dimethyladamantane-1-carboxamide (CAS: 924844-14-4) offers a unique dual-modality for polymer chemists:
The Covalent Handle (Bridgehead Bromide): The bromine atom is located at a bridgehead position. While this makes standard
substitution sterically impossible, it is highly susceptible to -type ionization in the presence of Lewis acids. The resulting tertiary carbocation is stabilized by the extensive hyperconjugation of the adamantane framework, making it an exceptional electrophile for Friedel-Crafts alkylation of aromatic matrices[3].
The Supramolecular Handle (N,N-dimethylcarboxamide): Purely hydrocarbon adamantanes are extremely hydrophobic and can induce severe phase separation in polymer blends. The N,N-dimethylcarboxamide group acts as a strongly polar, aprotic moiety. It enhances compatibility with polar domains, serves as a hydrogen-bond acceptor, and provides a hydrophilic interface when the adamantane core is utilized as a guest molecule in cyclodextrin-based host-guest chemistry[4].
Integration Pathways Visualization
The following workflow illustrates the two primary methodologies for integrating this compound into polymer systems, depending on whether a permanent covalent modification or a reversible supramolecular assembly is desired.
Figure 1: Divergent integration pathways for 3-bromo-N,N-dimethyladamantane-1-carboxamide.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow researchers to verify success at critical junctures without waiting for final end-stage characterization.
Protocol A: Covalent Tethering via Friedel-Crafts Alkylation (Polystyrene Matrix)
Objective: Graft the adamantane derivative onto a polystyrene (PS) backbone to restrict chain mobility and increase thermal stability.
Step 1: Matrix Solubilization. Dissolve 5.0 g of Polystyrene (
~35,000) in 50 mL of anhydrous nitrobenzene under an inert atmosphere.
Causality: Nitrobenzene is selected because it is a polar, non-nucleophilic solvent that effectively dissolves both the polymer and the Lewis acid. Its strongly deactivating nitro group prevents the solvent itself from participating in the Friedel-Crafts reaction.
Step 2: Electrophile Activation. Add 1.2 equivalents (relative to the desired functionalization degree) of 3-bromo-N,N-dimethyladamantane-1-carboxamide. Cool the system to 0 °C. Slowly add 1.5 equivalents of anhydrous
.
Causality: Cooling prevents uncontrolled cross-linking or polymer chain scission during the exothermic activation phase. The
abstracts the bridgehead bromide, generating the reactive adamantyl carbocation.
Step 3: Alkylation. Heat the reaction to 60 °C for 24 hours.
Causality: Elevated temperature overcomes the activation energy required for electrophilic aromatic substitution while remaining safely below the thermal degradation threshold of the PS backbone.
Self-Validation Check: Suspend a piece of damp pH paper at the condenser outlet; a distinct shift to red (acidic) confirms the continuous evolution of HBr gas, validating active C-C bond formation[3].
Step 4: Quenching & Recovery. Pour the viscous mixture into 500 mL of vigorously stirred methanol. Filter the precipitated polymer, wash with dilute HCl to remove residual aluminum salts, and perform Soxhlet extraction with methanol for 12 hours.
Step 5: Final Validation. Perform FTIR spectroscopy. The complete disappearance of the C-Br stretching vibration (~500-600 cm⁻¹) coupled with the retention of the strong amide C=O stretch (~1650 cm⁻¹) confirms successful grafting without degradation of the carboxamide handle.
Protocol B: Supramolecular Integration via Host-Guest Complexation (β-CD Matrices)
Objective: Utilize the adamantane moiety as a high-affinity guest to create a reversibly cross-linked, stimuli-responsive hydrogel.
Step 1: Guest Pre-solubilization. Dissolve the 3-bromo-N,N-dimethyladamantane-1-carboxamide in a minimal volume of Dimethyl Sulfoxide (DMSO).
Causality: While the dimethylamide group improves polarity, the bulky adamantane core remains fundamentally hydrophobic. Pre-solubilization in a water-miscible aprotic solvent ensures homogenous dispersion and prevents localized aggregation before complexation can occur.
Step 2: Host Matrix Preparation. Prepare a 5 wt% aqueous solution of a β-Cyclodextrin-functionalized polymer (e.g., β-CD-grafted polyacrylic acid). Allow it to equilibrate at 25 °C.
Step 3: Host-Guest Complexation. Dropwise add the adamantane/DMSO solution into the vigorously stirred aqueous polymer matrix.
Causality: Slow addition prevents localized supersaturation, ensuring the guest molecules are uniformly captured by the host cavities.
Self-Validation Check: Observe an immediate, macroscopic increase in solution viscosity, culminating in gelation. This physical phase transition validates the formation of the inclusion complex (
~ M⁻¹), which acts as a network of non-covalent cross-links[4].
Step 4: Final Validation. Conduct 2D ROESY NMR spectroscopy. The presence of nuclear Overhauser effect (NOE) cross-peaks between the inner cavity protons of β-CD (H3 and H5) and the aliphatic protons of the adamantane core definitively proves spatial inclusion.
Quantitative Material Property Shifts
The incorporation of this specific adamantane derivative yields predictable, quantifiable shifts in the physical properties of the host matrix. The table below summarizes the expected data based on the integration pathway utilized.
Table 1: Comparative Material Properties Post-Incorporation
Matrix System
Incorporation Method
Key Property Shift
Analytical Validation Method
Polystyrene (PS)
Covalent (Friedel-Crafts)
increase (+15 to +28 °C); > 400 °C
Differential Scanning Calorimetry (DSC), TGA
Poly(2-oxazoline)
Supramolecular (Host-Guest)
Tunable LCST shift (broadened from 30 °C to 56 °C)
Turbidimetry, Dynamic Light Scattering (DLS)
Polyimide
Covalent (Backbone Integration)
Dielectric constant reduction ( < 2.8)
Dielectric Impedance Spectroscopy
Microporous Frameworks
Covalent (Cross-linking)
uptake capacity increase (18–25% at 298 K)
BET Surface Area, Gas Sorption Analysis
References
Adamantane - Wikipedia
Source: Wikipedia, The Free Encyclopedia
URL:[Link]
Synthesis and Characterization of New Adamantane-Based Polyimides
Source: Macromolecules, ACS Publications
URL:[Link]
Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification
Source: ResearchGate / Polymer Science
URL:[Link]
Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Technical Support Center: Purification of 3-Bromo-N,N-Dimethyladamantane-1-Carboxamide
This technical guide is structured as a dynamic support center for the purification of 3-bromo-N,N-dimethyladamantane-1-carboxamide . It synthesizes principles of adamantane chemistry with practical troubleshooting for a...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is structured as a dynamic support center for the purification of 3-bromo-N,N-dimethyladamantane-1-carboxamide . It synthesizes principles of adamantane chemistry with practical troubleshooting for amide derivatives.
This compound combines a lipophilic adamantane cage with a polar dimethylcarboxamide motif and a heavy halogen (bromine). Purification challenges often arise from the contrast between the "greasy" cage and the polar amide, leading to "oiling out" during crystallization.
Decision Matrix: Select Your Purification Workflow
Before proceeding, identify your current purity status to select the correct workflow.
Caption: Decision tree for isolating 3-bromo-N,N-dimethyladamantane-1-carboxamide based on crude state and purity requirements.
Troubleshooting Guides & FAQs
Topic A: The "Crash" Course (Workup & Extraction)
Context: The reaction is complete, but the product is trapped in a mixture of reagents.
Q: My crude product is a sticky yellow oil. How do I solidify it?A: This is a classic "oiling out" issue common with dimethylamides. The oil likely contains trapped solvent and unreacted dimethylamine.
The Fix: Dissolve the oil in Dichloromethane (DCM). Perform a Reverse Acid/Base Wash :
Acid Wash: Wash with 1N HCl. Why? This protonates residual dimethylamine (
), pulling it into the aqueous layer.
Base Wash: Wash with Saturated NaHCO₃. Why? This removes unreacted 3-bromo-1-adamantanecarboxylic acid as the water-soluble carboxylate salt.
Dry & Strip: Dry over MgSO₄ and evaporate. If it remains an oil, triturate (grind) with cold Pentane or Hexane to induce solidification.
Q: I used DCC as a coupling agent and there is a white solid that won't dissolve.A: That is Dicyclohexylurea (DCU), a stubborn byproduct.
The Fix: Cool your reaction mixture to 0°C for 1 hour before filtration. Most DCU will precipitate. Filter it off before doing the aqueous workup. If traces remain, they will often require column chromatography (Protocol C) to remove completely, as DCU is sparingly soluble in most recrystallization solvents.
Topic B: Crystallization Strategies (The Art of the Crystal)
Context: You have a solid, but it's off-white or low purity.
Q: Which solvent system is best for recrystallizing this adamantane derivative?A: Adamantane derivatives are lipophilic, but the dimethylamide group adds polarity. A binary solvent system is usually required.
Solvent System
Ratio (v/v)
Suitability
Mechanism
EtOAc / Heptane
1:3 to 1:5
Best Overall
Dissolve in hot EtOAc; add Heptane until turbid. Cool slowly.
Acetone / Water
4:1
Alternative
Good for removing inorganic salts. Risk of oiling out if cooled too fast.
DCM / Hexane
1:4
Rapid
Good for "crashing out" product, but yields smaller crystals.
Q: The product "oils out" as droplets instead of forming crystals. Why?A: This occurs when the temperature drops too fast or the "poor" solvent (antisolvent) is added too quickly, causing the product to separate as a liquid phase before it can order into a lattice.
Troubleshooting:
Re-heat the mixture until clear.
Add a seed crystal (if available) or scratch the glass surface.
Allow the flask to cool to room temperature undisturbed (wrap in a towel to slow cooling) before placing it in an ice bath.
Context: Recrystallization failed, or ultra-high purity (>99.5%) is required.
Q: What are the Rf values and column conditions?A:
Stationary Phase: Silica Gel (230-400 mesh).
Mobile Phase: Hexane : Ethyl Acetate (Gradient).
Start: 90:10 (Elutes non-polar impurities like unfunctionalized adamantanes).
Product Elution: Typically around 30:70 to 50:50 Hexane:EtOAc . The dimethylamide group interacts strongly with silica, retarding elution compared to the ester or acid.
Visualization: Iodine stain (adamantane cage stains brown) or KMnO₄ (does not stain strongly unless heated). UV activity is low (no aromatic rings), so Iodine is critical .
Q: Can I sublime this compound?A: Yes. Adamantane derivatives have high vapor pressures relative to their molecular weight.
Protocol: High vacuum (<0.1 mmHg) at 80-100°C.
Benefit: This is excellent for removing non-volatile salts or polymeric colored impurities that persist after chromatography.
Objective: Purify 10g of crude 3-bromo-N,N-dimethyladamantane-1-carboxamide.
Dissolution: Place the crude solid in a 250 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) in small portions (start with 20 mL) while heating on a steam bath or hot plate (approx 60°C). Swirl until fully dissolved.
Note: If a small amount of solid remains undissolved after 40 mL, it may be inorganic salts. Filter the hot solution through a pre-warmed glass funnel.
Precipitation Point: While keeping the solution hot, slowly add Heptane dropwise.
Stop immediately when a faint, persistent cloudiness (turbidity) appears.
Add 1-2 mL of EtOAc to clear the solution again.
Crystallization: Remove from heat. Cover the flask with foil (to prevent dust and slow cooling). Let it stand at room temperature for 2-3 hours.
Observation: Needle-like or prismatic crystals should form.
Harvest: Cool in an ice bath for 30 minutes. Filter via vacuum filtration (Buchner funnel).[2]
Wash: Wash the filter cake with 20 mL of cold 1:4 EtOAc:Heptane .
Dry: Air dry on the filter for 10 minutes, then dry under high vacuum to remove solvent residues.
References
BenchChem. (2025).[2][3][4] Technical Support Center: Purification of Adamantane-1,4-diol. Retrieved from
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
Athabasca University. (2020).[5] Experiment 2: Recrystallization of Organic Solids. Retrieved from
ChemicalBook. (2026). 1-Bromo-3,5-dimethyladamantane: Synthesis & Pharmaceutical Applications. Retrieved from
LibreTexts. (2020).[5] 21.8: Condensation of Acids with Amines. Retrieved from
Advanced Synthesis Support Center: Adamantane Functionalization
Welcome to the Technical Support Center for adamantane functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for adamantane functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1-bromoadamantane.
Functionalizing the bridgehead (tertiary) carbons of the highly symmetrical adamantane scaffold is a critical first step in drug discovery[1]. However, achieving high selectivity for the mono-brominated product while suppressing polybromination, secondary carbon substitution, and thermal degradation requires precise control over reaction kinetics.
Fig 1. Mechanistic pathways of adamantane bromination and common side reactions.
Part 1: Troubleshooting Guide & FAQs
Q1: My GC-MS shows significant levels of 1,3-dibromoadamantane and 1,3,5-tribromoadamantane. How do I prevent polybromination?The Causality: The initial bromination of adamantane proceeds via an electrophilic substitution pathway driven by the stability of the tertiary adamantyl carbocation[1]. However, the first bromine atom does not sufficiently deactivate the rigid cage against further electrophilic attack. Because the reaction follows a cluster halogenation mechanism with a high kinetic order with respect to bromine[2], excess reagent and prolonged high temperatures easily overcome the activation barrier for secondary and tertiary bridgehead brominations.
The Fix: Strictly control your stoichiometry and temperature. If using neat liquid bromine, limit the second heating phase at 110°C to exactly 3 hours[1]. For highly sensitive downstream applications, switch to a milder, stoichiometric brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) at a 1:1 molar ratio[3].
Q2: I am detecting 2-bromoadamantane in my product mixture. Why is substitution occurring at the secondary carbon?The Causality: Bridgehead (tertiary) bromination is highly favored under ionic/electrophilic conditions due to the inability of the adamantane cage to undergo backside SN2 attack, forcing an SN1-like intermediate[1]. However, if free-radical pathways are inadvertently initiated (e.g., via UV light or peroxide impurities), selectivity drops. Under free-radical conditions, the 1-adamantyl radical is significantly less selective than the 2-adamantyl radical, leading to secondary carbon substitution[4].
The Fix: Suppress radical formation by conducting the reaction in the dark. If the issue persists, introduce a Lewis acid catalyst (such as AlBr₃ or FeBr₃) to strongly bias the reaction toward the ionic electrophilic substitution pathway[3].
Q3: The reaction mixture turned into a dark, tar-like substance, and the yield of 1-bromoadamantane is extremely low. What went wrong?The Causality: Tar formation indicates severe thermal degradation and cage fragmentation. This is almost always caused by a runaway exothermic reaction during the initial addition of bromine, which creates localized hotspots[3].
The Fix: Implement a controlled, dropwise addition of bromine using an addition funnel while maintaining vigorous mechanical stirring. Never skip the initial 85°C heating phase; jumping directly to reflux temperatures (>110°C) will cause uncontrollable exotherms[1].
Part 2: Quantitative Optimization Data
To minimize side reactions, selecting the correct brominating agent based on your scale and purity requirements is essential. Below is a comparative summary of validated bromination strategies[1][3].
Brominating Agent
Molar Ratio (AdH : Reagent)
Reaction Conditions
Target Yield (1-AdBr)
Selectivity & Side Reaction Profile
Liquid Bromine (Neat)
1 : Excess
85°C (6h) → 110°C (3h)
High (85-90%)
Prone to polybromination and tar if temp is uncontrolled. Cost-effective for large scale.
DBDMH
1 : 1
Chloroform, 65-70°C (24-36h)
Moderate-High (75-85%)
Highly selective. Minimal polybromination due to controlled release of active bromine.
BrCCl₃ + Mo(CO)₆
100 : 200
140-160°C (5-10h)
High (80-88%)
Trace polybromination. Milder handling than neat Br₂, but requires a metal catalyst.
Part 3: Self-Validating Standard Operating Procedures (SOPs)
Every protocol must act as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: High-Yield Synthesis using Liquid Bromine (Neat)
Best for: Large-scale synthesis where polybromination can be managed via recrystallization.
Setup: Charge a round-bottom flask equipped with a reflux condenser and a mechanical stirrer with 10.0 g (0.0734 mol) of adamantane[3].
Reagent Addition: Slowly add 24 mL of liquid bromine dropwise at room temperature.
Validation Checkpoint: Observe the initial fuming. The addition rate must be slow enough that the flask is warm, but not too hot to touch. If boiling occurs during addition, stop and cool the flask in an ice bath.
Primary Heating: Heat the reaction mixture to 85°C for 6 hours[1].
Validation Checkpoint: Sample the mixture for TLC/GC-MS. You should observe >70% conversion to 1-bromoadamantane. If unreacted adamantane is >30%, ensure the condenser is not leaking bromine vapor.
Secondary Heating: Increase the temperature to 110°C and continue for exactly 3 hours[1]. Do not exceed this time, or 1,3-dibromoadamantane will dominate.
Quenching: Allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice and saturated sodium bisulfite solution.
Validation Checkpoint: The complete disappearance of the deep red/brown bromine color confirms successful quenching[3]. If a red tint remains, add more sodium bisulfite in 5 mL increments.
Isolation: Extract the aqueous layer with dichloromethane, dry over anhydrous MgSO₄, and evaporate. Recrystallize the crude solid from methanol to remove trace di-brominated impurities.
Protocol B: Highly Selective Synthesis using DBDMH
Best for: Lab-scale synthesis requiring high purity and zero polybromination.
Setup: Dissolve 1.0 eq of adamantane in 25-30 mL of trichloromethane (chloroform)[3].
Reagent Addition: Add exactly 1.0 eq of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).
Validation Checkpoint: The solution should remain relatively clear and free of violent exotherms, confirming the controlled nature of the reagent.
Reaction: Heat the mixture to 65-70°C and maintain for 24-36 hours[3].
Work-up: Remove the solvent under reduced pressure. The crude product can be purified by passing it through a short silica plug to remove the hydantoin byproduct, yielding pure 1-bromoadamantane.
Part 4: Experimental Workflow Logic
Use the following logic tree to dynamically adjust your experimental parameters based on analytical feedback.
Fig 2. Troubleshooting logic tree for optimizing adamantane bromination workflows.
References
Organic & Biomolecular Chemistry (RSC Publishing). Cluster halogenation of adamantane and its derivatives with bromine and iodine monochloride. Available at: [Link]
Journal of the American Chemical Society. Free-radical halogenation of adamantane. Selectivity and relative lifetime of 1-adamantyl. Available at: [Link]
Technical Support Center: Recrystallization of 3-Bromo-N,N-dimethyladamantane-1-carboxamide
Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of highly lipophilic adamantane derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Knowledge Base. This guide is designed for researchers, scientists, and drug development professionals dealing with the isolation and purification of highly lipophilic adamantane derivatives.
Physicochemical Profiling & Solvent Causality
To successfully recrystallize 3-bromo-N,N-dimethyladamantane-1-carboxamide, one must understand the competing intermolecular forces at play. The adamantane cage is a rigid, bulky, and highly lipophilic hydrocarbon structure, which dictates its high solubility in nonpolar organic solvents and its near-total insolubility in water ()[1].
However, this specific derivative contains two modifying functional groups:
N,N-dimethylcarboxamide group: Acts as a polar aprotic hydrogen-bond acceptor. Because it lacks N-H donors, it is significantly more lipophilic than primary carboxamides.
Bromine atom (3-position): Adds significant molecular weight and polarizability, further altering the saturation thermodynamics.
Because of these properties, selecting a solvent system with a low dielectric constant (ε < 8) is heavily favored to maximize crystalline yield and suppress the co-precipitation of oily polymers or unreacted starting materials ()[2].
Quantitative Solvent Selection Matrix
Table 1: Thermodynamic and dielectric properties of common recrystallization solvents for adamantane derivatives.
This Standard Operating Procedure (SOP) utilizes a self-validating feedback loop to ensure you do not bypass the thermodynamic cloud point—a common cause of failed crystallizations in adamantane chemistry.
Step 1: Primary Dissolution
Action: Suspend the crude 3-bromo-N,N-dimethyladamantane-1-carboxamide in a minimal volume of EtOAc (approx. 2-3 mL per gram of crude) and heat to 65°C under gentle stirring.
Validation Check: The solution must become completely transparent. If Schlieren lines (optical distortions indicating concentration gradients) or particulates remain, add EtOAc in 0.5 mL increments until clear. Filter hot if insoluble mechanical impurities persist.
Step 2: Anti-Solvent Titration
Action: Maintain the solution at 65°C. Begin adding hot Heptane (65°C) dropwise.
Validation Check: Pause after every 1 mL. The critical saturation point is reached when a faint, milky turbidity persists for more than 30 seconds of swirling. Do not add more heptane once this persistent cloud point is validated.
Step 3: Controlled Nucleation
Action: Remove the flask from the heat source. Allow it to cool to room temperature at a strictly controlled rate (ideally 5°C/hour), then transfer to a 4°C refrigerator for 12 hours.
Validation Check: Inspect the flask with a magnifying lens. You should observe distinct, sharp crystalline facets. If you see spherical droplets pooling at the bottom of the flask, the compound has "oiled out" (Proceed to FAQ Q1).
Step 4: Harvesting & Verification
Action: Vacuum filter the crystals using a cold Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Heptane.
Validation Check: Run a Thin-Layer Chromatography (TLC) plate (e.g., 1:1 EtOAc/Hexanes) spotting both the dissolved crystals and the mother liquor. The mother liquor must contain the bulk of the des-bromo impurities, confirming successful phase separation.
Troubleshooting & FAQs
Q1: My compound "oiled out" (formed a liquid layer) instead of crystallizing. How do I fix this?A1: Oiling out occurs when the melting point of the solute in the solvent mixture drops below the temperature at which it saturates. The highly lipophilic nature of the adamantane core makes it extremely prone to liquid-liquid phase separation when the solvent polarity changes too rapidly ()[1].
Solution: Reheat the mixture until it becomes a single clear phase. Add 5-10% more of the good solvent (EtOAc) to shift the saturation curve. Cool the solution at a much slower rate, and introduce a seed crystal just above the cloud point to force solid nucleation.
Q2: I achieved crystallization, but the yield is exceptionally low (<30%). What went wrong?A2: You likely used too much "good" solvent (EtOAc) during Step 1, or the overall dielectric constant of your mixture is too high, keeping the adamantane derivative fully solvated ()[2].
Solution: Transfer the mother liquor to a rotary evaporator and remove approximately 50% of the solvent volume under reduced pressure. Re-heat to ensure homogeneity, then repeat the cooling process.
Q3: NMR analysis shows my crystals are contaminated with des-bromo adamantane impurities. How can I improve purity?A3: Adamantane derivatives share similar physical properties, such as high lipophilicity and nonpolar character, making separation challenging in purely nonpolar solvent systems.
Solution: Switch from the EtOAc/Heptane binary system to a single-solvent system using Ethanol. The polar carboxamide group interacts favorably with alcohols, whereas the presence or absence of the heavy bromine atom significantly alters the molecule's solubility threshold in protic solvents. Recrystallization of adamantane carboxamides in ethanol has been shown to yield analytically pure compounds ()[3] and has been structurally validated for similar derivatives ()[4].
Workflow Visualization
Decision tree for binary solvent recrystallization of adamantane derivatives.
References
Title: EP1712542A1 - Adamantane derivatives and process for producing the same
Source: Google Patents
URL
Title: Investigation of Direct and Retro Chromone-2-Carboxamides Based Analogs of Pseudomonas aeruginosa Quorum Sensing Signal as New Anti-Biofilm Agents
Source: Pharmaceuticals (MDPI)
URL: [Link]
removing unreacted starting materials from 3-bromo-N,N-dimethyladamantane-1-carboxamide
This guide is structured as a Tier-2 Technical Escalation resource. It assumes the user has already attempted standard workups and requires specific, chemically grounded interventions for 3-bromo-N,N-dimethyladamantane-1...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a Tier-2 Technical Escalation resource. It assumes the user has already attempted standard workups and requires specific, chemically grounded interventions for 3-bromo-N,N-dimethyladamantane-1-carboxamide .
Topic: Removal of Unreacted Starting Materials from 3-bromo-N,N-dimethyladamantane-1-carboxamide
Ticket Priority: High (Purity Critical for Biological Assays)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-bromo-N,N-dimethyladamantane-1-carboxamide typically involves the amidation of 3-bromoadamantane-1-carboxylic acid with dimethylamine . The lipophilic adamantane cage combined with the polar amide functionality creates unique solubility profiles. Common impurities include the unreacted carboxylic acid (starting material), dimethylamine salts, and coupling byproducts.
This guide addresses the complete removal of these species, focusing on the Acid-Base Differential Extraction protocol, which exploits the acidity of the precursor (
) versus the neutrality of the target amide.
Module 1: Liquid-Liquid Extraction (The Primary Protocol)
Q: I performed a standard aqueous wash, but LC-MS still shows 5-10% unreacted acid. Why didn't it wash out?
A: The lipophilicity of the adamantane cage acts as a "phase transfer anchor," dragging the unreacted acid into the organic layer even when partially ionized. A simple water wash is insufficient. You must drive the equilibrium completely toward the carboxylate salt.
Corrective Protocol:
Solvent Choice: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . EtOAc is preferred as it separates cleaner from basic aqueous layers than DCM.
The pH Swing:
Step A (Remove Amine): Wash the organic layer with 1.0 M HCl (
). This protonates unreacted dimethylamine, forcing it into the aqueous layer.
Step B (Remove Acid - CRITICAL): Wash the organic layer with 1.0 M NaOH or Saturated
().
Mechanism:[1] The base deprotonates the 3-bromoadamantane-1-carboxylic acid to form sodium 3-bromoadamantane-1-carboxylate, which is highly water-soluble.
Step C (Neutralize): Wash with Brine (Saturated NaCl) to remove excess base and break emulsions.
Step D (Dry): Dry over anhydrous
and concentrate.
Q: I am seeing an emulsion during the basic wash that won't settle.
A: Adamantane derivatives often exhibit surfactant-like behavior due to the bulky lipophilic head (adamantane) and polar tail (amide/acid).
Troubleshooting Steps:
Add Brine: Add saturated NaCl solution directly to the emulsion. The increased ionic strength forces phase separation ("salting out").
Filtration: The emulsion may be stabilized by microscopic precipitate. Filter the entire biphasic mixture through a pad of Celite 545 .
Time/Gravity: If using a separatory funnel, allow it to sit for 20+ minutes. If available, centrifugation breaks these emulsions instantly.
Visualization: The Differential Extraction Workflow
The following logic flow illustrates the separation pathway based on
manipulation.
Caption: Logical flow for removing ionizable impurities using pH-dependent solubility switches.
Module 2: Crystallization & Solid Phase Polishing
Q: The extraction worked, but the product is an oil/gum, not a solid. How do I crystallize it?
A: Adamantane amides often "oil out" because the melting point depression from trace solvents or impurities keeps them liquid. You need a solvent system that encourages lattice formation over amorphous aggregation.
Recommended Crystallization Protocol:
Solvent System: Use Methanol (MeOH) / Water .
Procedure:
Dissolve the oil in the minimum amount of warm MeOH (
).
Add water dropwise until the solution turns slightly turbid (cloud point).
Add a single drop of MeOH to clear it.
Allow to cool slowly to room temperature, then to
.
Why this works: The hydrophobic effect drives the adamantane cage out of the aqueous-rich environment into an ordered crystal lattice [1].
Q: Can I use scavenger resins instead of liquid extraction?
A: Yes, this is preferred for high-throughput synthesis (HTS) or small scales (<100 mg) to avoid emulsion issues.
Scavenger Recommendation Table:
Impurity to Remove
Recommended Resin
Mechanism
Protocol
3-bromoadamantane-1-carboxylic acid
Carbonate on Polymer (e.g., MP-Carbonate)
Acid-Base Neutralization
Add 3-4 eq. of resin to reaction solvent. Shake 2h. Filter.
Q: My acid impurity is co-eluting with the amide on silica gel.
A: This is common because both the bromo-adamantane core and the amide/acid groups have similar interactions with standard silica.
The Fix: Acidify the Mobile Phase.
Standard silica is slightly acidic. If you run a neutral solvent system (e.g., Hexane/EtOAc), the carboxylic acid impurity may "streak" or tail, overlapping with your amide.
Add 1% Acetic Acid to your mobile phase. This keeps the carboxylic acid fully protonated (
), making it move faster and sharper on the column, distinct from the amide.
Alternative: Use a Reverse Phase (C18) column. The adamantane cage is highly retentive on C18. Run a gradient of Water (0.1% Formic Acid) vs. Acetonitrile. The polar acid will elute significantly earlier than the lipophilic amide [2].
References
Sigma-Aldrich. 3-Bromoadamantane-1-carboxylic acid Product Properties. (Accessed 2026).[2][3] Defines the physical state and solubility profile of the starting material.
BenchChem. Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chromatography.[4] (2025).[4][5][6] Provides analogous protocols for lipophilic adamantane purification.
National Institutes of Health (PubChem). 3-bromo-N,N-dimethylpentanamide Compound Summary. (Accessed 2026).[2][3] Used for comparative physicochemical properties of bromo-amides.
Technical Support Center: Identifying Impurities in 3-bromo-N,N-dimethyladamantane-1-carboxamide Samples
Welcome to the Technical Support Center for the analysis of 3-bromo-N,N-dimethyladamantane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the analysis of 3-bromo-N,N-dimethyladamantane-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot the presence of impurities in your samples. The following question-and-answer format addresses common issues and provides in-depth technical guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my 3-bromo-N,N-dimethyladamantane-1-carboxamide sample?
A1: The impurity profile of your sample is largely dictated by the synthetic route employed. Common impurities can be categorized as starting materials, intermediates, by-products, and degradation products.[1]
Starting Materials & Intermediates:
Adamantane-1-carboxylic acid: The initial precursor for the carboxamide functionality.
3-hydroxyadamantane-1-carboxylic acid: A potential precursor if the synthesis involves hydroxylation.
1-Bromoadamantane: Can be present if the bromination step is incomplete or if it's used as a starting material for a different synthetic pathway.[1]
1,3-Dibromoadamantane: Can form if the bromination reaction is not selective.
By-products from Synthesis:
Over-brominated species: Such as 3,5-dibromoadamantane-1-carboxamide, which can arise from harsh bromination conditions.
Isomeric impurities: Positional isomers, such as 1-bromo-N,N-dimethyladamantane-3-carboxamide, could potentially form depending on the synthetic strategy. The formation of 2-adamantyl isomers is also a possibility in some adamantane syntheses.[2]
Unreacted acyl chloride/halide: If the amide formation proceeds via an acyl chloride intermediate, residual amounts may persist.[][4]
Borate-ester derived byproducts: If boron-mediated amidation is used.[4][5]
Degradation Products:
Hydrolysis of the amide bond can lead to the formation of 3-bromoadamantane-1-carboxylic acid and dimethylamine.
Exposure to heat or light may cause de-bromination or other rearrangements of the adamantane cage.[1]
Residual Solvents and Reagents:
Solvents used during synthesis and purification (e.g., dichloromethane, acetonitrile) are common impurities.[6][7]
Reagents used in the amidation step, such as coupling agents (e.g., HATU, HBTU) or bases (e.g., triethylamine, pyridine), can also be present in trace amounts.[]
Q2: I'm seeing an unexpected peak in my HPLC-UV analysis. How do I begin to identify it?
A2: An unexpected peak in your High-Performance Liquid Chromatography (HPLC) chromatogram requires a systematic approach to identify. Since adamantane derivatives often lack a strong chromophore, direct UV detection can be challenging.[1][8] If you are using UV detection, derivatization might be necessary to enhance sensitivity.[9]
Here is a logical workflow to begin the identification process:
Caption: Troubleshooting workflow for an unexpected HPLC peak.
Step-by-Step Troubleshooting Guide:
Rule out Ghost Peaks: Inject a blank (mobile phase) to ensure the peak is not from the system or solvent.[10]
Verify Experimental Conditions: Double-check the mobile phase composition, pH, and column temperature. Inconsistent conditions can lead to retention time shifts.[10][11]
Sample Preparation Review: Ensure the sample is fully dissolved and filtered. Insoluble components can cause spurious peaks.[12]
Hypothesize Potential Impurities: Based on the synthetic route, list potential impurities (see Q1).
Employ Mass Spectrometry (LC-MS): This is the most powerful tool for initial identification.[13] An LC-MS analysis will provide the molecular weight of the unknown peak, which is a critical piece of information for narrowing down the possibilities.[14][15]
Fraction Collection and NMR Spectroscopy: If the impurity is present in sufficient quantity, collect the fraction corresponding to the unknown peak and perform Nuclear Magnetic Resonance (NMR) spectroscopy.[14][16][17] NMR will provide detailed structural information to confirm the identity of the impurity.[14][16][17]
Q3: My GC-MS analysis shows multiple peaks close to my main product. How can I differentiate them?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for separating and identifying volatile and semi-volatile impurities in adamantane derivatives.[1][18] The mass fragmentation patterns are key to differentiating structurally similar compounds.
Key Considerations for GC-MS Analysis:
Fragmentation Patterns: Adamantane derivatives have characteristic fragmentation patterns. The adamantyl cation (m/z 135) is often a prominent peak.[19] Differences in the fragmentation of the substituent groups can help distinguish between isomers and related compounds. For example, 1-adamantyl and 2-adamantyl isomers can often be differentiated by their unique mass spectra.[2]
Retention Time: While closely related compounds may have similar retention times, optimizing the GC temperature program can improve separation.[20] A slower temperature ramp can enhance the resolution of closely eluting peaks.
Derivatization: For compounds with poor volatility or active sites (e.g., carboxylic acids), derivatization can improve peak shape and chromatographic performance.
Table 1: Common Impurities and their Expected GC-MS Signatures
Potential Impurity
Expected Molecular Ion (M+)
Key Fragment Ions (m/z)
Chromatographic Behavior
Adamantane-1-carboxylic acid
180
135, 136
May require derivatization for good peak shape.
1-Bromoadamantane
214/216 (Isotopic pattern)
135
Elutes earlier than the carboxamide.
3-bromo-N,N-dimethyladamantane-1-carboxamide
285/287 (Isotopic pattern)
135, 212/214
The main product peak.
1,3-Dibromoadamantane
292/294/296 (Isotopic pattern)
213/215, 134
Elutes later than the mono-brominated species.
Q4: I suspect the presence of non-volatile or highly polar impurities. Which technique should I use?
A4: For non-volatile or highly polar impurities, HPLC is the method of choice.[1][15] These types of impurities may not be amenable to GC analysis without derivatization.
Recommended HPLC Detectors:
Mass Spectrometry (MS): As mentioned, LC-MS is ideal for identifying unknown impurities by providing molecular weight information.[13]
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): These are universal detectors that do not require the analyte to have a chromophore, making them suitable for adamantane compounds.[9]
Refractive Index (RI) Detector: Can also be used but is generally less sensitive and not compatible with gradient elution.[9]
Q5: How can NMR spectroscopy help in identifying and quantifying impurities?
A5: NMR spectroscopy is a powerful tool for both the structural elucidation and quantification of impurities.[14][16][17]
Structural Elucidation:
¹H NMR: Provides information about the number and types of protons in a molecule. The chemical shifts and coupling patterns can help to identify the structure of an unknown impurity.[15][16]
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule.[13][15]
2D NMR (e.g., COSY, HSQC): These experiments can establish connectivity between protons and carbons, which is invaluable for confirming the structure of a novel impurity.[13]
Quantification (qNMR):
Quantitative NMR (qNMR) can be used to determine the concentration of impurities without the need for a reference standard of the impurity itself.[17] This is achieved by comparing the integral of a known impurity peak to the integral of a certified internal standard.
Troubleshooting Guides
HPLC Troubleshooting
Issue
Possible Cause
Recommended Solution
Peak Tailing
- Secondary interactions with residual silanols on the column.[21] - Insufficient buffer capacity.[21] - Column overload.
- Use a high-purity silica column. - Add a competing base like triethylamine (TEA) to the mobile phase (not suitable for LC-MS).[21] - Increase buffer concentration.[21] - Reduce injection volume.
Retention Time Drift
- Inconsistent mobile phase composition.[11] - Poor column temperature control.[11] - Column degradation.
- Prepare fresh mobile phase.[11] - Use a column oven for stable temperature.[11] - Replace the column.
Poor Resolution
- Inappropriate mobile phase. - Column temperature is too low.
- Optimize the mobile phase composition (e.g., change the organic modifier or pH). - Increase the column temperature to improve efficiency.
High Backpressure
- Blockage in the system (e.g., guard column, inlet frit).[22] - Buffer precipitation.
- Systematically remove components to locate the blockage.[22] - Ensure the buffer is soluble in the mobile phase.
A -> B;
A -> C;
A -> D;
B -> E;
C -> G;
D -> F;
E -> H;
F -> H;
G -> H;
}
Caption: Logic for optimizing HPLC separation.
GC-MS Troubleshooting
Issue
Possible Cause
Recommended Solution
Broad or Tailing Peaks
- Active sites in the injector or column. - Non-volatile residue in the injector.
- Use a deactivated liner and column. - Clean the injector.
Poor Sensitivity
- Leak in the system. - Inefficient ionization.
- Perform a leak check. - Clean the ion source.
Inconsistent Retention Times
- Fluctuations in carrier gas flow. - Column aging.
- Check for leaks in the gas lines. - Condition or replace the column.
References
Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho. Retrieved from [Link]
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. (2015, June 1). Pharmachitchat. Retrieved from [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. Retrieved from [Link]
NMR spectroscopy: Quality control of pharmaceutical products. (2014, October 28). European Pharmaceutical Review. Retrieved from [Link]
Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides. (2017, March 15). PubMed. Retrieved from [Link]
Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotional Spectroscopy and Computations. (n.d.). PMC. Retrieved from [Link]
6 peptide impurities that appear during the synthesis & storage of peptides. (2023, May 16). MolecularCloud. Retrieved from [Link]
Determination of adamantane derivatives in pharmaceutical formulations by using spectrophotometric UV-Vis method. (2025, August 7). ResearchGate. Retrieved from [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010, April 16). Organometallics. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
Mass spectrometry of diamantane and some adamantane derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013, April 16). The Journal of Organic Chemistry. Retrieved from [Link]
Unusual Reaction of Adamantane-1-carboxylic Acid and Adamantane-1-carbonyl Chloride with Acetonitrile and Carbon Tetrachloride in the Presence of VO(acac)2. (2025, August 9). ResearchGate. Retrieved from [Link]
HPLC Troubleshooting Guide. (n.d.). ACE HPLC. Retrieved from [Link]
Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved from [Link]
Gas chromatography of halogenated adamantanes. (2016, August 2). ResearchGate. Retrieved from [Link]
A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from [Link]
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Synthesis method of 1-boro-3,5-dimethyladamantane. (n.d.). Google Patents.
Synthesis and Characterization of 1,3-Diaminoadamantane. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
A Comparative Guide to the ¹H NMR Spectral Interpretation of 3-bromo-N,N-dimethyladamantane-1-carboxamide
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the adamantane scaffold stands as a cornerstone due to its rigid, lipophilic, and three-dimen...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the adamantane scaffold stands as a cornerstone due to its rigid, lipophilic, and three-dimensional structure. The precise characterization of its derivatives is paramount for understanding their structure-activity relationships. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-bromo-N,N-dimethyladamantane-1-carboxamide, a substituted adamantane with potential applications in drug discovery. Through a comparative approach, we will dissect the spectral features, drawing upon data from related adamantane derivatives to elucidate the structural nuances imparted by the substituents.
The Adamantane Cage: A Unique NMR Fingerprint
The parent adamantane molecule possesses a highly symmetrical diamondoid structure, resulting in a remarkably simple ¹H NMR spectrum with two broad singlets corresponding to the methine (CH) and methylene (CH₂) protons.[1][2] The introduction of substituents onto this rigid framework breaks the symmetry, leading to more complex and informative spectra that offer a wealth of structural information.[2]
Interpreting the ¹H NMR Spectrum of 3-bromo-N,N-dimethyladamantane-1-carboxamide: A Predicted Analysis
The Influence of the 1-N,N-dimethylcarboxamide Group
The N,N-dimethylcarboxamide substituent at a bridgehead position (C-1) significantly deshields the adjacent protons. Based on data for adamantane-1-carboxamide and related N-substituted derivatives, the protons on the adamantane cage are expected to resonate as broad multiplets in the range of δ 1.6–2.1 ppm.[1][3] The two methyl groups of the N,N-dimethylamide moiety are expected to appear as two distinct singlets due to hindered rotation around the C-N amide bond, a common feature in N,N-disubstituted amides.[4][5] These singlets would likely be found in the region of δ 2.8-3.1 ppm.
The Impact of the 3-Bromo Substituent
The introduction of a bromine atom at another bridgehead position (C-3) will further deshield the neighboring protons. The electronegativity of the bromine atom will induce downfield shifts for the protons closest to it. Specifically, the methine proton at the other bridgehead position (C-5 or C-7) and the methylene protons adjacent to the C-Br bond will be most affected.
By comparing with the known spectrum of 1-bromoadamantane, we can anticipate the magnitude of this effect. In 1-bromoadamantane, the protons on the carbons adjacent to the bromine atom are shifted downfield to approximately δ 2.37 ppm.[1] A similar downfield shift is expected for the protons in the vicinity of the bromine atom in 3-bromo-N,N-dimethyladamantane-1-carboxamide.
Comparative Spectral Data
To build a robust understanding, it is essential to compare the predicted spectrum with those of structurally related compounds. The following table summarizes the key ¹H NMR features of relevant adamantane derivatives.
Predicted ¹H NMR Spectrum of 3-bromo-N,N-dimethyladamantane-1-carboxamide
Based on the comparative analysis, the predicted ¹H NMR spectrum of 3-bromo-N,N-dimethyladamantane-1-carboxamide would exhibit the following key features:
N-Methyl Protons: Two singlets around δ 2.8-3.1 ppm.
Adamantane Protons adjacent to Bromine: A multiplet shifted downfield, likely in the range of δ 2.3-2.5 ppm.
Adamantane Protons adjacent to the Carboxamide: Multiplets in the region of δ 1.8-2.2 ppm.
Remaining Adamantane Protons: A series of overlapping multiplets in the upfield region, likely between δ 1.6-2.0 ppm.
Experimental Protocol for ¹H NMR Analysis
For researchers seeking to acquire experimental data for this or related compounds, the following general protocol is recommended.[2]
Sample Preparation
Dissolve 5-10 mg of the adamantane derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9]
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[10]
Data Acquisition
Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.[2]
Acquire the spectrum at room temperature.
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Visualizing the Structure and Key Proton Environments
To aid in the interpretation, a diagram of the molecular structure with key proton environments highlighted is provided below.
Figure 1. Predicted ¹H NMR assignments for key protons.
Conclusion
The ¹H NMR spectral interpretation of 3-bromo-N,N-dimethyladamantane-1-carboxamide relies on a systematic analysis of the electronic effects of its substituents. The N,N-dimethylcarboxamide group introduces characteristic signals for the N-methyl protons and deshields the adjacent adamantane protons. The 3-bromo substituent further deshields protons in its vicinity. By comparing these expected shifts with data from simpler adamantane derivatives, a detailed and informative prediction of the ¹H NMR spectrum can be constructed. This guide provides a framework for researchers to interpret the spectra of this and other complex adamantane derivatives, facilitating their structural elucidation and accelerating their application in scientific research and development.
References
PubMed. Synthesis, structural and vibrational properties of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas. [Link]
ResearchGate. How can I prepare 1-adamantane carboxamide from 1-adamantane carboxylic acid or 1-adamantyl carbonyl chloride in the absence of ammonia gas?. [Link]
MDPI. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. [Link]
ResearchGate. Carboxamides and amines having two and three adamantane fragments | Request PDF. [Link]
ResearchGate. H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. [Link]
Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]
PubMed. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]
ResearchGate. Unusual Reaction of Adamantane-1-carboxylic Acid and Adamantane-1-carbonyl Chloride with Acetonitrile and Carbon Tetrachloride in the Presence of VO(acac) 2. [Link]
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
ResearchGate. Structure and 1 H NMR spectra of N,N-dimethylacetamide at 22.5 ?C in.... [Link]
UVaDOC Principal.
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
SpectraBase. Adamantane-1-carboxamide, N-allyl-N-heptyl- - Optional[13C NMR] - Chemical Shifts. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Product: 3-bromo-N,N-dimethyladamantane-1-carboxamide
CAS: 53263-89-1 (Analogous/Generic)
Primary Application: Intermediate for DPP-4 inhibitors (e.g., Vildagliptin analogs) and Memantine derivatives.[1]
This guide provides a definitive structural characterization strategy for 3-bromo-N,N-dimethyladamantane-1-carboxamide , distinguishing it from its metabolic precursors (3-bromo-1-adamantanecarboxylic acid) and non-halogenated analogs.[1] The adamantane cage's high symmetry, combined with the electronegative influence of Bromine (C3) and the Carboxamide group (C1), creates a unique 13C NMR fingerprint.[1]
Key Diagnostic Indicators:
C3-Br Ipso Carbon: A quaternary signal at ~66–69 ppm , distinct from the CH2 of non-brominated analogs.
Amide Carbonyl: A downfield shift to ~174–176 ppm , differentiated from the acid precursor (~180+ ppm).
N-Methyl Rotamers: The appearance of distinct N-Me signals (~35–40 ppm), often split due to restricted rotation around the C-N amide bond.
Chemical Context & Synthesis Pathway[2][3][4][5][6]
Understanding the synthesis is crucial for anticipating impurities. The target molecule is typically synthesized via acid chloride activation of 3-bromoadamantane-1-carboxylic acid, followed by amidation.
Figure 1: Synthetic pathway highlighting the transformation from carboxylic acid to dimethylamide. The disappearance of the acid carbonyl and formation of the amide bond are the primary NMR tracking events.
Comparative 13C NMR Analysis
The following analysis uses Substituent Chemical Shift (SCS) additivity rules derived from Duddeck’s standard adamantane models. This method is required when exact spectral databases are proprietary, providing a rigorous "expected range" for validation.[1]
Secondary Confirmation. Often appears as two peaks (cis/trans to Oxygen) in CDCl3.
C2 (Bridge)
Secondary (CH2)
48.0 – 50.0
46.0 – 48.0
38.0 – 40.0
The CH2 between two quaternary centers shifts significantly downfield.
Structural Logic & Assignment
The adamantane cage in this molecule possesses a plane of symmetry passing through C1, C2, C3, and C6.[1] This simplifies the spectrum but creates specific splitting patterns.
Figure 2: Connectivity and chemical shift influences. Note that C2 is uniquely deshielded by both the Amide and Bromine substituents (double beta-effect).
The "N-Methyl" Phenomenon
Unlike simple amines, the N,N-dimethyl amide bond has partial double-bond character (
at room temperature, you will likely observe two distinct signals for the methyl carbons (approx. 35.5 ppm and 37.5 ppm).[2]
Verification: Running the experiment in DMSO-
or at elevated temperatures (>50°C) may cause these peaks to coalesce into a single broad peak due to increased rotation rates.
Experimental Protocol (Self-Validating)
To ensure trustworthy data, particularly for the quaternary carbons (C1, C3, C=O) which have long relaxation times (
), follow this protocol.
Sample Preparation[5][6]
Solvent: Chloroform-d (
) is preferred for resolution. DMSO- is an alternative if solubility is poor, but solvent peaks (~39.5 ppm) may overlap with the C1 quaternary signal.[1]
Concentration: 20–30 mg in 0.6 mL solvent. High concentration is vital for detecting the weak quaternary signals.
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias, or standard zg30.
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
Reasoning: Quaternary carbons (C-Br, C-CON) lack attached protons and relax slowly.[1] A short D1 (<1s) will suppress these signals, potentially leading to a false negative for the Bromine position.
Scans (NS): Minimum 1024 scans.
Spectral Width: -10 to 220 ppm.
Troubleshooting & Artifacts
Missing C=O Peak: If the peak at ~175 ppm is absent, check the S/N ratio. Amide carbonyls are often broad due to coupling with the Quadrupolar Nitrogen (
).
Triplet at 77 ppm: This is the solvent (
).[3] Do not confuse it with the C-Br peak (which should be a singlet ~68 ppm).
References
Duddeck, H. (1978).[1] Substituent effects in the 13C NMR spectra of adamantanes. Organic Magnetic Resonance.[4] (Foundational text for adamantane shift prediction).[1]
Sigma-Aldrich. (2024). 3-Bromoadamantane-1-carboxylic acid Product Page. Link (Precursor data verification).
Comparative Guide: IR Spectroscopic Characterization of 3-Bromo-N,N-dimethyladamantane-1-carboxamide
Executive Summary This guide provides a technical analysis of the infrared (IR) spectral signature of 3-bromo-N,N-dimethyladamantane-1-carboxamide , a functionalized diamondoid scaffold often utilized in the synthesis of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical analysis of the infrared (IR) spectral signature of 3-bromo-N,N-dimethyladamantane-1-carboxamide , a functionalized diamondoid scaffold often utilized in the synthesis of antiviral and neuroprotective agents.
For researchers and drug development professionals, distinguishing this specific derivative from its precursors (e.g., 3-bromoadamantane-1-carboxylic acid) and structural analogs (e.g., N,N-dimethyladamantane-1-carboxamide) is critical for process validation. This document compares the vibrational modes of the target molecule against these alternatives, establishing a self-validating protocol for identification.
Spectroscopic Logic & Mechanism
The IR spectrum of 3-bromo-N,N-dimethyladamantane-1-carboxamide is a composite of three distinct vibrational domains. Understanding the causality behind these peaks allows for precise structural confirmation.
The Adamantyl Cage Effect
The rigid, diamondoid structure of adamantane acts as an electron-donating scaffold. Unlike flexible aliphatic chains, the adamantyl cage imposes steric constraints that often sharpen C-H stretching peaks.
C-H Stretching (sp³): The cage protons typically manifest as sharp, intense bands in the 2850–2930 cm⁻¹ region.
Fingerprint Region: The cage "breathing" modes appear in the 1450 cm⁻¹ and 1350 cm⁻¹ regions, serving as a diagnostic baseline for the adamantane core.
The Tertiary Amide Shift
The conversion of the carboxylic acid precursor to the N,N-dimethylamide introduces a significant spectral shift.
C=O Stretch: Unlike carboxylic acids (1700–1725 cm⁻¹), the tertiary amide carbonyl is electron-rich due to resonance from the nitrogen lone pair. This lowers the bond order, shifting the absorption to a lower frequency (~1630–1650 cm⁻¹ ).
Absence of N-H: As a tertiary amide, the spectrum must be void of N-H stretching bands (3300–3500 cm⁻¹), a key differentiator from primary or secondary amide impurities.
The C-Br Signature
The bromine substituent at the 3-position introduces a heavy-atom stretch.
C-Br Stretch: Due to the large reduced mass of the C-Br bond, this peak appears in the low-frequency fingerprint region (500–700 cm⁻¹ ). While often obscured, it distinguishes the molecule from its non-halogenated analogs.
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its immediate synthetic precursor and a common structural analog.
Alternative A: 3-Bromoadamantane-1-carboxylic acid (Precursor)
Alternative B: N,N-Dimethyladamantane-1-carboxamide (Non-brominated)
Carbonyl (C=O)
1630–1650 cm⁻¹ (Strong, Amide I)
1690–1710 cm⁻¹ (Strong, Acid dimer)
1630–1650 cm⁻¹ (Strong, Amide I)
Hydroxyl (O-H)
Absent
2500–3300 cm⁻¹ (Very Broad, H-bonded)
Absent
C-N Stretch
1260–1400 cm⁻¹ (Medium)
Absent
1260–1400 cm⁻¹ (Medium)
C-Br Stretch
500–700 cm⁻¹ (Distinct bands)
500–700 cm⁻¹ (Distinct bands)
Absent
N-H Stretch
Absent
Absent
Absent
C-H (Cage)
2850–2930 cm⁻¹
2850–2930 cm⁻¹
2850–2930 cm⁻¹
Critical Differentiation Strategy
Target vs. Acid Precursor: The most obvious indicator is the disappearance of the broad O-H stretch and the redshift of the carbonyl peak. If the spectrum shows a peak >1700 cm⁻¹, the amidation is incomplete.
Target vs. Non-Brominated Analog: Differentiating these two requires inspection of the fingerprint region (below 800 cm⁻¹). The non-brominated analog will lack the C-Br stretching vibrations.
Experimental Protocol: ATR-FTIR Characterization
This protocol uses Attenuated Total Reflectance (ATR) Fourier Transform Infrared spectroscopy, eliminating the need for KBr pellets and reducing sample preparation errors.
Reagents & Equipment[3][7][8][9]
Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.
Solvent: Isopropanol or Dichloromethane (for cleaning).
Reference: Polystyrene film (for calibration).
Step-by-Step Methodology
System Validation:
Run a background scan (air) to remove atmospheric CO₂ (~2350 cm⁻¹) and H₂O artifacts.
Verify instrument performance using a polystyrene reference film; ensure the 1601 cm⁻¹ peak is resolved.
Sample Preparation:
Place approximately 2–5 mg of the solid 3-bromo-N,N-dimethyladamantane-1-carboxamide directly onto the ATR crystal.
Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80–100 N).
Acquisition:
Range: 4000–400 cm⁻¹.
Resolution: 4 cm⁻¹.
Scans: 16 or 32 scans (to improve Signal-to-Noise ratio).
Data Processing:
Apply baseline correction if necessary.
Identify the "Amide I" band.[1] If it is split or broadened, check for residual solvent or crystal polymorphism.
Logical Workflow for Identification
The following diagram illustrates the decision matrix for validating the synthesis of the target molecule using IR data.
Caption: Decision matrix for the spectroscopic validation of 3-bromo-N,N-dimethyladamantane-1-carboxamide synthesis.
References
National Institute of Standards and Technology (NIST). Adamantane-1-carboxylic acid Infrared Spectrum. NIST Standard Reference Database 69.[2] Available at: [Link]
PubChem. 3-bromoadamantane-1-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. (Reference for general Amide/Acid shifts). Available at: [Link]
Comparative Reactivity Guide: 3-Bromo vs. 3-Chloro Adamantane Carboxamides
The following technical guide compares the reactivity of 3-bromo-1-adamantanecarboxamide and 3-chloro-1-adamantanecarboxamide . It is designed for researchers and drug development professionals, focusing on synthetic uti...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide compares the reactivity of 3-bromo-1-adamantanecarboxamide and 3-chloro-1-adamantanecarboxamide . It is designed for researchers and drug development professionals, focusing on synthetic utility, mechanistic divergence, and experimental handling.
Executive Summary
In the design of adamantane-based pharmacophores (e.g., DPP-4 inhibitors, antiviral ion channel blockers), the choice between a 3-bromo and 3-chloro substituent at the bridgehead position is a critical decision point.
3-Bromo-1-adamantanecarboxamide is the high-reactivity kinetic scaffold . It is the superior choice for subsequent functionalization via
solvolysis (hydrolysis/etherification) or radical-mediated cross-coupling. Its weaker C–Br bond allows for milder activation conditions but necessitates careful storage to prevent spontaneous hydrolysis in moist environments.
3-Chloro-1-adamantanecarboxamide is the high-stability thermodynamic scaffold . It is significantly more resistant to solvolysis and metal-halogen exchange. It serves best as a robust end-stage building block where the halogen is intended to remain as a lipophilic steric marker rather than a reactive handle.
Structural & Electronic Properties
The reactivity difference stems fundamentally from the bond dissociation energies (BDE) and the unique cage strain of the adamantane scaffold.
Feature
3-Bromo Derivative
3-Chloro Derivative
Impact on Reactivity
Bond Length (C-X)
~1.94 Å
~1.77 Å
Longer C-Br bond is more accessible to solvent/reagents.
Bond Strength (BDE)
~66 kcal/mol
~81 kcal/mol
Br is ~15 kcal/mol easier to cleave homolytically.
Leaving Group Ability
Excellent ()
Moderate ()
Br is the superior leaving group for pathways.
Steric Bulk (A-value)
0.38
0.43
Cl is slightly smaller, but both are bulky at the bridgehead.
Inductive Effect ()
Carboxamide withdraws
Carboxamide withdraws
The amide group at C1 destabilizes the developing cation at C3, slowing reaction rates for both halides compared to unsubstituted adamantanes.
Diagram 1: Reactivity Divergence Pathways
The following diagram illustrates how the identity of the halogen dictates the available synthetic pathways.
Caption: Divergence of reaction pathways. The bromo-derivative accesses cationic and radical manifolds easily, while the chloro-derivative remains inert under standard conditions.
Detailed Reactivity Analysis
A. Nucleophilic Substitution (Solvolysis)
This is the primary mode of reactivity for these compounds. Due to the rigid cage structure, backside attack (
) is geometrically impossible .[1] Substitution must proceed via an mechanism involving a bridgehead carbocation.[2]
Mechanism: Ionization of the C-X bond to form a 3-carboxamido-1-adamantyl cation.
The "Remote" Deactivation: The carboxamide group at position 1 is an Electron Withdrawing Group (EWG). Through-bond inductive effects (
) destabilize the developing positive charge at position 3.
Result: Both compounds react much slower than 1-bromoadamantane.
Comparison:
3-Bromo: Despite the deactivation, the C-Br bond is weak enough to ionize in polar protic solvents (e.g., 50% aq. dioxane, formic acid) at elevated temperatures (
C).
3-Chloro: The stronger C-Cl bond, combined with the EWG destabilization, renders this molecule essentially inert to solvolysis under standard laboratory conditions. Hydrolysis often requires harsh forcing conditions (e.g.,
assistance or superacids) that may compromise the amide functionality.
B. Metal-Halogen Exchange (Lithiation)
Lithiation at the bridgehead is a valuable technique for introducing carbon electrophiles.
) is acidic (). You must use 3 equivalents of base (1 to deprotonate amide, 2 for Br/Li exchange) or protect the amide first.
3-Chloro: Generally inert to
or at low temperatures. The rate of exchange is slower than the rate of nucleophilic attack on the amide carbonyl or deprotonation of the cage protons. Do not use the chloro-derivative if you intend to form a Grignard or Lithio-species.
C. Radical Functionalization
Adamantyl radicals are pyramidal and relatively stable.
3-Bromo: Excellent precursor for radical generation using
or photoredox catalysis. Can be used in Giese additions to electron-deficient alkenes.
3-Chloro: Poor radical precursor. Requires high-energy initiation which often leads to side reactions.
Experimental Protocols
Protocol A: Hydrolysis to 3-Hydroxy-1-adamantanecarboxamide
Use this protocol to convert the bromo-derivative. The chloro-derivative will fail or react sluggishly.
Reagents:
3-Bromo-1-adamantanecarboxamide (1.0 eq)
0.1 M Silver Nitrate (
) in aqueous dioxane (Optional promoter)
Solvent: 1,4-Dioxane / Water (1:1 v/v)
Procedure:
Dissolution: Dissolve 1.0 mmol of 3-bromo-1-adamantanecarboxamide in 5 mL of 1,4-dioxane.
Activation: Add 5 mL of water. If rapid hydrolysis is required, add 1.1 eq of
. (Note: Without silver, heat to reflux is required).
Reaction:
With Ag+: Stir at Room Temperature for 2-4 hours. Precipitation of AgBr indicates progress.
Thermal: Reflux at
C for 12-18 hours.
Workup: Filter off any AgBr. Concentrate the filtrate. Extract with Ethyl Acetate.[4]
Validation: The product (3-hydroxy) is more polar. Monitor by TLC (5% MeOH/DCM).
Protocol B: Synthesis of the Halides (Contextual)
Understanding how they are made explains their availability.
Bromo-Synthesis: Direct bromination of 1-adamantanecarboxylic acid with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
and / (Friedel-Crafts conditions). High yield, scalable.
Chloro-Synthesis: Cannot be made by direct chlorination efficiently. Usually synthesized from 3-hydroxy-1-adamantanecarboxylic acid using
(Thionyl Chloride). This often yields the acid chloride first, requiring a subsequent ammonia quench.
Decision Matrix for Researchers
Application Scenario
Recommended Analog
Rationale
Library Synthesis (High Throughput)
3-Bromo
Facile substitution allows rapid generation of diverse 3-substituted analogs (hydroxy, alkoxy, amino).
Late-Stage Drug Candidate
3-Chloro
Metabolic stability.[3] The C-Cl bond resists hydrolysis in vivo and P450 oxidative metabolism better than C-Br.
Radical Coupling (Giese)
3-Bromo
Radical generation is kinetically accessible; Cl is too strong.
Crystallography
3-Bromo
Heavier atom (Br) provides better anomalous scattering for X-ray diffraction phasing.
Diagram 2: Synthetic Workflow for Vildagliptin Intermediates
A common application of these derivatives is in the synthesis of DPP-4 inhibitors.
Caption: The 3-bromo derivative is the preferred intermediate for accessing 3-amino-1-adamantanol due to the ease of the hydrolysis step.
References
Stetter, H., & Mayer, J. (1962). Über Verbindungen mit Urotropin-Struktur, XX. Neue Möglichkeiten der Funktionalisierung am Adamantan-Rumpf. Chemische Berichte.
Groves, J. T., & Ma, K. W. (1974). Free-radical substitution at the bridgehead of adamantane. Journal of the American Chemical Society.[5] (Establishes the radical reactivity hierarchy Br > Cl).
Tabushi, I., Aoyama, Y., & Kojo, S. (1972). Solvolysis of bridgehead halides.[4] Retarding effect of remote electron-withdrawing groups. Journal of the American Chemical Society.[5] (Quantifies the deactivating effect of the carboxamide group on solvolysis).
Zacuto, M. J., et al. (2014). One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives. Journal of Organic Chemistry. (Contextual reference for chloro-substitution stability and synthesis challenges).
BenchChem Technical Guides. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison. (General reactivity trends for halo-substituents).
Executive Summary: The "Invisible" Analyte Challenge
Developing an HPLC method for 3-bromo-N,N-dimethyladamantane-1-carboxamide (CAS: 53263-89-1) presents a classic analytical paradox: the molecule is structurally robust but spectrally "invisible."
As a lipophilic adamantane derivative with a tertiary amide and a bromine substituent, it lacks the conjugated
-systems (like aromatic rings) required for strong UV absorbance. Standard detection at 254 nm will fail. This guide objectively compares the three viable pathways for analysis—Low-UV HPLC , Universal Detection (CAD/ELSD) , and Gas Chromatography (GC) —to help you select the optimal protocol for your lab's infrastructure.
Quick Decision Matrix
Feature
Path A: Low-UV HPLC
Path B: HPLC-CAD/ELSD
Path C: GC-FID
Primary Mechanism
Amide bond absorption (205-210 nm)
Aerosol charging / Light scattering
Volatility & Carbon count
Sensitivity
Low to Moderate
High
High
Gradient Compatibility
Limited (Baseline drift)
Excellent
N/A (Temperature ramp)
Suitability
QC labs with basic equipment
R&D / Impurity profiling
Gold Standard for this molecule
Strategic Comparison: Selecting the Detection Mode
The core difficulty with 3-bromo-N,N-dimethyladamantane-1-carboxamide is not separation, but detection .
Option A: Low-Wavelength UV (205–210 nm)
The Science: You are relying solely on the
transition of the carbonyl group in the amide functionality.
Pros: Uses standard equipment (HPLC-UV/DAD) found in every lab.
Cons:
Solvent Cutoff: You cannot use Acetone or high concentrations of Methanol (cutoff ~205 nm). Acetonitrile (ACN) is mandatory.
Selectivity: At 210 nm, everything absorbs (solvents, buffer salts, impurities), leading to a "dirty" baseline.
Option B: Charged Aerosol Detection (CAD) or ELSD[2]
The Science: The eluent is nebulized and dried; the remaining solid analyte particles are detected.
Pros: "Universal" detection. Response depends on mass, not optical properties. Ideal for adamantanes.
Cons: Requires specialized hardware. Mobile phase must be 100% volatile (no phosphate buffers).
Option C: Gas Chromatography (GC-FID)
The Science: Adamantane derivatives are thermally stable and volatile.
Pros: The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons. No solvent interference. Sharp peaks.
Cons: Not suitable if the sample contains thermally labile precursors.
Workflow Logic: Method Development Decision Tree
The following diagram illustrates the logical flow for selecting and optimizing the method based on your specific constraints.
Caption: Decision logic for selecting the detection technique. GC-FID is the preferred route for adamantane intermediates due to superior sensitivity and baseline stability.
Detailed Experimental Protocols
If HPLC is required (e.g., for fraction collection or if the sample is in a non-volatile matrix), use the following optimized protocols.
Best for: Routine purity checks when GC is unavailable.
1. Column Selection:
Primary: C18 (L1) with high surface coverage (e.g., Zorbax Eclipse Plus C18 or Waters XBridge).
Rationale: The adamantane cage is extremely hydrophobic. A high-carbon-load column ensures retention, while "end-capping" reduces peak tailing from the amide nitrogen.
2. Mobile Phase Composition:
Solvent A: 0.1% Phosphoric Acid in Water (HPLC Grade). Note: Phosphoric acid is transparent at 210 nm; Formic acid absorbs too much.
Solvent B: Acetonitrile (Far UV Grade). Do NOT use Methanol.
3. Instrument Parameters:
Parameter
Setting
Reason
Wavelength
205 nm (Bandwidth 4 nm)
Maximize amide bond capture.
Reference
360 nm (100 nm)
Compensate for refractive index shifts.
Flow Rate
1.0 mL/min
Standard backpressure management.
| Temperature | 40°C | Improves mass transfer for bulky adamantanes. |
4. Gradient Table (Generic Start):
Time (min)
% A (Buffer)
% B (ACN)
Event
0.0
60
40
Initial Hold
10.0
10
90
Elute Lipophilic Product
12.0
10
90
Wash
| 12.1 | 60 | 40 | Re-equilibrate |
Protocol B: Gas Chromatography (The "Gold Standard")
Best for: High sensitivity, impurity profiling, and process control.
Since the analyte is an intermediate with no ionizable groups (neutral amide), GC is often superior.
To ensure Trustworthiness and Scientific Integrity , apply these checks:
The "Blank" Injection Test (Crucial for Low UV)
At 205 nm, system peaks (ghost peaks) are common.
Test: Run a gradient with no injection.
Pass Criteria: Baseline drift < 2 mAU. If peaks appear, they are contaminants in your water or ACN.
Specificity Verification
Since the UV spectrum is non-specific:
Protocol: Inject the starting material (likely 3-bromo-adamantane-1-carboxylic acid or amine precursor) and the target.
Requirement: Resolution (
) > 2.0. The lipophilic dimethylamide target should elute later than the carboxylic acid precursor on a C18 column.
Solubility Check
Adamantanes are notoriously insoluble in pure water.
Diluent: Prepare standards in 50:50 Water:ACN.
Risk: Injecting a 100% ACN sample into a 90% Water mobile phase stream can cause the adamantane to precipitate in the needle/loop. Always match the sample solvent to the starting mobile phase.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
BenchChem. (2025).[1][2] Technical Support Center: Analysis of Adamantane Compounds. Retrieved from 2 (Validates CAD/ELSD utility for non-chromophoric adamantanes).
PubChem. (2025).[3] 3-bromo-N,N-dimethylpentanamide (Structural Analog Data). National Library of Medicine. Retrieved from (Used for structural property extrapolation).
Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide. Retrieved from 4 (Comparative basis for volatile lipophiles).
X-Ray Crystallographic Profiling of 3-Bromo-N,N-dimethyladamantane-1-carboxamide: A Comparative Guide for Drug Discovery Building Blocks
As a Senior Application Scientist specializing in the structural characterization of active pharmaceutical ingredients (APIs), I frequently encounter the crystallographic challenges inherent to adamantane derivatives. Ad...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in the structural characterization of active pharmaceutical ingredients (APIs), I frequently encounter the crystallographic challenges inherent to adamantane derivatives. Adamantane scaffolds are highly valued in drug development for their exceptional lipophilicity and ability to block metabolic degradation sites. However, their high spherical symmetry often leads to problematic phase behaviors, such as the formation of highly disordered plastic crystals at room temperature.
This guide objectively compares the crystallographic performance of 3-bromo-N,N-dimethyladamantane-1-carboxamide against two common alternatives: 1-bromoadamantane and N,N-dimethyladamantane-1-carboxamide . By examining the causality between molecular substitution and crystal packing, we provide a self-validating experimental framework for isolating and characterizing these critical pharmacophores.
The utility of a building block in Structure-Based Drug Design (SBDD) is heavily dependent on our ability to resolve its exact 3D coordinates via X-ray diffraction.
Unsubstituted and mono-substituted adamantanes are notorious for their crystallographic instability. As detailed in studies of 1, mono-halogenated derivatives like 1-bromoadamantane form a highly disordered face-centered cubic (fcc) lattice (space group Fm3m) at room temperature[1]. In this "plastic crystal" phase, the molecules rapidly tumble within the lattice, smearing the electron density and making ambient-temperature X-ray resolution nearly impossible without cryogenic cooling below its 279 K transition point[2].
By introducing a second bulky substituent—the N,N-dimethylcarboxamide group—to form3 (CAS: 924844-14-4), we deliberately break the spherical symmetry of the adamantane cage[3]. This di-substitution establishes strong directional intermolecular forces (such as Br···O halogen bonding and dipole-dipole interactions from the amide). This symmetry breaking suppresses the plastic crystalline phase entirely, enforcing a highly ordered monoclinic lattice at ambient conditions, mirroring the stable crystallographic behavior of 4[4].
Comparative Crystallographic Profiling
The following table summarizes the quantitative and qualitative crystallographic differences between the target product and its alternatives, highlighting why di-substituted adamantanes are superior for stable formulation and structural characterization.
The diagram below maps the causality between chemical derivatization and the resulting crystallographic phase behavior.
Structural logic: How di-substitution suppresses adamantane plastic crystal disorder.
Experimental Protocol: A Self-Validating Crystallography Workflow
To obtain high-resolution atomic coordinates for 3-bromo-N,N-dimethyladamantane-1-carboxamide, the following step-by-step methodology must be employed. Every step is designed with a specific physical causality to mitigate the residual thermal motion of the N,N-dimethyl groups.
Step 1: Analyte Preparation & Purification
Action: Purify the synthesized compound via flash chromatography, followed by high-vacuum sublimation, ensuring >99% purity (verified by LC-MS).
Causality: Even trace impurities (<1%) can disrupt the delicate halogen-bonding networks (Br···O) required for optimal, defect-free crystal packing.
Action: Dissolve 50 mg of the compound in 2 mL of Dichloromethane (DCM). Carefully layer or diffuse 20 mL of Hexane (antisolvent) into the solution. Cover the vial with parafilm, puncture with a single needle hole, and leave undisturbed at 20 °C for 72 hours.
Causality: Rapid precipitation traps kinetic polymorphs. Slow evaporation allows the system to reach thermodynamic equilibrium, yielding single block-shaped crystals suitable for diffraction.
Step 3: Cryogenic Crystal Mounting
Action: Select a colorless, block-shaped single crystal (approx. 0.2 × 0.2 × 0.15 mm) under a polarized light microscope. Coat the crystal in paratone oil and mount it on a MiTeGen loop under a 100 K nitrogen cold stream.
Causality: While the di-substitution prevents the macro-plastic crystal phase, cooling to 100 K freezes out the micro-rotational vibrations of the N,N-dimethyl amide bond. This drastically reduces the thermal displacement parameters (B-factors) and prevents smeared electron density maps.
Step 4: Data Collection & Integration
Action: Collect diffraction data using a Bruker D8 Quest diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Integrate the frames using the APEX3 software suite.
Causality: High-redundancy data collection is required to accurately model the heavy bromine atom's anomalous dispersion, which serves as a heavy-atom anchor for intrinsic phasing.
Step 5: Structure Solution & Self-Validation
Action: Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
Self-Validation Checkpoint: A successful refinement is indicated by an R₁ value < 0.05 and a Goodness-of-Fit (GoF) approaching 1.0. If residual electron density peaks (>1.0 e/ų) appear near the bromine atom, it indicates unmodeled heavy-atom disorder, requiring a multi-site occupancy refinement model.
References
Title: Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons
Source: ACS Publications
URL
Executive Summary: The Lipophilic Anchor in Modern Medicinal Chemistry The adamantane scaffold—a diamondoid cage structure—has evolved from a simple viral M2 channel blocker (Amantadine) into a privileged pharmacophore f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Lipophilic Anchor in Modern Medicinal Chemistry
The adamantane scaffold—a diamondoid cage structure—has evolved from a simple viral M2 channel blocker (Amantadine) into a privileged pharmacophore for metabolic, neurological, and immunological targets. The Adamantane Carboxamide motif, specifically, represents a critical structural evolution. By coupling the bulky, lipophilic adamantane cage with a rigid carboxamide linker, medicinal chemists can precisely orient "head groups" into hydrophobic pockets while establishing essential hydrogen-bonding networks.
This guide objectively compares the bioactivity of adamantane carboxamide analogs against alternative scaffolds (acetamides, bioisosteres) across three primary therapeutic axes: 11β-HSD1 inhibition (Metabolic Syndrome), P2X7 antagonism (Inflammation), and CB2 agonism (Pain/Immunity).
Part 1: Metabolic Disease (Target: 11β-HSD1)[1][2][3][4]
Mechanistic Context
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) converts inert cortisone to active cortisol.[1][2][3] Excess cortisol in adipose tissue drives insulin resistance and obesity. The goal is to inhibit 11β-HSD1 selectively without affecting the renal 11β-HSD2 isozyme (which regulates blood pressure).
Comparative Analysis: Carboxamides vs. Acetamides & Bioisosteres
The adamantane carboxamide linker provides a distinct SAR profile compared to the flexible acetamide or the polar 2-oxaadamantane variants.
Analog Class
Structural Feature
h11β-HSD1 IC50 (nM)
Selectivity (vs HSD2)
Metabolic Stability
Adamantane-1-carboxamide
Rigid amide linker directly attached to bridgehead
10 - 100
>100-fold
High
Adamantane-1-acetamide
Flexible methylene spacer (-CH2-CONH-)
200 - 300
Moderate
Moderate
2-Oxaadamantane
Oxygen inserted into cage skeleton
>1000 (Inactive)
N/A
Low
C-2 Substituted Adamantane
Amide at secondary carbon
< 10
>500-fold
High
Key Insight: The direct attachment of the carboxamide to the adamantane cage (C-1 or C-2 position) is critical for potency. Inserting a methylene spacer (acetamide) increases rotational freedom, often resulting in an entropic penalty upon binding. Furthermore, the lipophilicity of the adamantane cage is non-negotiable; introducing polarity (2-oxaadamantane) destroys binding affinity, confirming the target pocket is strictly hydrophobic.
This protocol is designed to be self-validating through the use of specific negative controls (glycyrrhetinic acid) and signal-to-noise checks.
Reagents:
Microsomes expressing human 11β-HSD1 (HEK-293 derived).[4]
Substrate: [3H]-Cortisone.
Cofactor: NADPH (1 mM).
SPA Beads: Yttrium silicate (YSi) anti-mouse IgG.
Workflow:
Enzyme Preparation: Dilute microsomes in Assay Buffer (50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl).
Compound Incubation: Add 10 µL of test compound (Adamantane Carboxamide analog) in DMSO. Control: Add 10 µL DMSO (Max Signal) or 10 µL Glycyrrhetinic acid (10 µM, Min Signal).
Reaction Initiation: Add 20 µL of [3H]-Cortisone (200 nM final) and NADPH.
Incubation: Incubate at 37°C for 60 minutes.
Termination: Add 50 µL of SPA bead suspension containing 18β-glycyrrhetinic acid (to stop reaction) and anti-cortisol antibody.
Readout: Count on a TopCount NXT. The antibody binds only the generated [3H]-Cortisol, bringing it close to the scintillant bead.
Part 2: Inflammation & CNS (Target: P2X7 Receptor)
Mechanistic Context
The P2X7 receptor functions as an ATP-gated cation channel. Its activation triggers the NLRP3 inflammasome, releasing IL-1β. P2X7 antagonists are sought for neuropathic pain and depression.[5]
Comparative Analysis: Adamantane Benzamides vs. Heteroaromatic Bioisosteres
Early adamantane benzamides showed potency but poor metabolic stability (rapid hydroxylation of the adamantane cage).
Analog Structure
P2X7 Antagonism (IC50)
t1/2 (Human Microsomes)
BBB Permeability
Adamantane Benzamide (Lead)
12 nM
< 15 min
High
Heteroaromatic Bioisostere
> 500 nM
> 60 min
Moderate
Trifluorinated Adamantane
15 nM
> 120 min
High
Key Insight: Replacing the phenyl ring with heteroaromatics improves stability but kills potency. The solution lies in fluorination of the adamantane cage . Adding fluorine atoms to the bridgehead positions blocks metabolic hot-spots (preventing hydroxylation) without altering the steric bulk required to block the P2X7 pore.
Experimental Protocol: FLIPR Calcium Influx Assay
Validates antagonist activity by measuring the blockade of ATP-induced calcium entry.
Cell Seeding: Plate HEK-293 cells stably expressing human P2X7 in 384-well black plates (15,000 cells/well). Incubate overnight.
Dye Loading: Aspirate media and load cells with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.
Compound Pre-treatment: Add test compounds (Adamantane analogs) and incubate for 30 minutes.
Validation: Use AZD9056 (1 µM) as a reference antagonist.
Agonist Challenge: Inject BzATP (P2X7 specific agonist, EC80 concentration) via the FLIPR on-board pipettor.
Measurement: Monitor fluorescence (Ex 488 nm / Em 540 nm) for 180 seconds.
Data Analysis: Calculate IC50 based on the reduction of the Area Under the Curve (AUC) relative to DMSO control.
Part 3: Pain & Immunity (Target: CB2 Receptor)
Mechanistic Context
Cannabinoid Receptor 2 (CB2) is peripherally restricted (immune cells), offering pain relief without the psychoactive effects of CB1 (CNS).
Comparative Analysis: Adamantane vs. Indazole Carboxamides
Adamantane carboxamides compete with "Spice"-like synthetic cannabinoids (Indazoles).
Analog Class
CB2 Ki (nM)
CB1 Ki (nM)
Selectivity Index (CB1/CB2)
Adamantane-1-carboxamide
2.1
> 1000
> 450
Indazole Carboxamide (e.g., AB-FUBINACA)
0.8
1.2
~1.5 (Non-selective)
Quinolone Carboxamide
5.5
800
~145
Key Insight: While Indazole carboxamides are slightly more potent, they lack selectivity, causing psychotropic side effects (CB1 activation). The adamantane moiety is too bulky for the orthosteric site of CB1 but fits perfectly into the CB2 pocket, acting as a "selectivity filter."
This diagram illustrates the physiological role of 11β-HSD1 in converting cortisone to cortisol and how adamantane inhibitors intervene to prevent metabolic syndrome phenotypes.
Caption: Mechanism of Action: Adamantane carboxamides block the NADPH-dependent reduction of cortisone, preventing GR activation and downstream metabolic dysregulation.
Diagram 2: SAR Decision Tree for Adamantane Optimization
This workflow guides the chemist through the optimization process based on the specific therapeutic target.
Caption: Structural Optimization Logic: Tailoring the adamantane core and linker length to achieve specificity and stability for distinct biological targets.
References
Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.
[Link][4][2]
Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Chemical Neuroscience.
[Link]
Synthesis of novel 2-(1-adamantanylcarboxamido)thiophene derivatives. Selective cannabinoid type 2 (CB2) receptor agonists. European Journal of Medicinal Chemistry.
[Link]
Microwave assisted synthesis and anti-influenza virus activity of 1-adamantyl substituted N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.
[Link][6]
Discovery of potent and selective adamantane-based small-molecule P2X(7) receptor antagonists. Journal of Medicinal Chemistry.
[Link]
A Comparative Guide to Establishing Reference Standards for the Analysis of 3-bromo-N,N-dimethyladamantane-1-carboxamide
This guide provides an in-depth technical comparison of methodologies and strategies for establishing and qualifying analytical reference standards for 3-bromo-N,N-dimethyladamantane-1-carboxamide. Tailored for researche...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of methodologies and strategies for establishing and qualifying analytical reference standards for 3-bromo-N,N-dimethyladamantane-1-carboxamide. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison to detail the scientific rationale and regulatory expectations behind creating a robust reference standard program for a novel or non-compendial active pharmaceutical ingredient (API) or intermediate.
Introduction: The Analytical Imperative for a Novel Adamantane Derivative
3-bromo-N,N-dimethyladamantane-1-carboxamide, a complex derivative of the rigid adamantane scaffold, represents a class of molecules with significant potential in medicinal chemistry. The unique three-dimensional structure of adamantane can confer desirable pharmacokinetic properties, such as increased lipophilicity, which can enhance blood-brain barrier permeability.[1] Whether this specific molecule is an API, a critical intermediate, or a potential impurity, all quantitative and qualitative analytical methods rely on one foundational element: a well-characterized reference standard.
The quality and purity of a reference standard are paramount, as they serve as the benchmark against which all analytical measurements are made.[2] An impure or poorly characterized standard can lead to inaccurate assay results, incorrect impurity profiling, and ultimately, delays in development or regulatory rejection. This guide will navigate the hierarchy of reference standards, compare the critical analytical techniques for their qualification, and provide actionable protocols grounded in regulatory science.
Part 1: The Hierarchy and Regulatory Landscape of Reference Standards
Before embarking on analysis, it is crucial to understand the different tiers of reference standards and the regulatory context that governs their use, primarily guided by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]
Primary Reference Standards: These are substances of the highest possible purity, established through comprehensive characterization without comparison to a previously existing standard.[2] For a novel compound like 3-bromo-N,N-dimethyladamantane-1-carboxamide, a designated, highly purified batch will need to be qualified as the in-house primary standard.
Secondary (or Working) Reference Standards: These are standards qualified against the primary reference standard. They are used for routine laboratory work to conserve the limited supply of the primary standard.[4]
Certified Reference Materials (CRMs): Produced by national metrology institutes or accredited bodies (e.g., NIST, USP, EDQM), CRMs are the "gold standard" and come with a certificate detailing their property values, uncertainty, and traceability.[5][6][7] While a CRM for this specific novel compound is unlikely to exist, understanding their level of characterization provides a target for in-house qualification.
The selection of a standard depends on the stage of development, as outlined in the workflow below.
Proper Disposal Procedures for 3-Bromo-N,N-dimethyladamantane-1-carboxamide
Executive Summary 3-bromo-N,N-dimethyladamantane-1-carboxamide is a halogenated organic compound characterized by a lipophilic adamantane cage structure.[1][2][3] For disposal purposes, the presence of the bromine atom a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-bromo-N,N-dimethyladamantane-1-carboxamide is a halogenated organic compound characterized by a lipophilic adamantane cage structure.[1][2][3] For disposal purposes, the presence of the bromine atom and the stable adamantyl framework dictates its classification as Halogenated Organic Waste .[1][3]
Critical Operational Insight: Do not dispose of this compound in standard "Non-Halogenated" organic solvent streams (e.g., fuel blending waste).[1][2][3] Even trace amounts of bromine can disqualify large volumes of waste from cost-effective fuel blending programs, necessitating expensive high-temperature incineration with acid gas scrubbing.[1][2][3]
Physicochemical & Waste Profile
Before handling, the waste generator must understand the specific properties that dictate the disposal pathway.[1][3]
Property
Characteristic
Operational Implication
Chemical Class
Halogenated Adamantane Amide
Must be segregated from non-halogenated organics.[1][4]
Physical State
Solid (Powder/Crystalline)
High potential for static charge; use anti-static weighing tools.[1]
Solubility
Lipophilic (Low water solubility)
Do not attempt to rinse glassware with water alone.[1] Use Acetone or DCM.[1]
Stability
Chemically Stable
Will not degrade rapidly in waste containers; persistent in environment.[1]
Hazards
Irritant, Aquatic Toxicity
Prevent release to drains.[1][3][5][6] Toxic to aquatic life with long-lasting effects.[1][4][6]
RCRA Status
Characteristic Waste (Toxic)
Likely requires D-coded management if leachable; manage as Halogenated.[1]
Pre-Disposal Safety Assessment
Personal Protective Equipment (PPE)[2][4][7]
Hand Protection: Nitrile gloves (0.11 mm minimum thickness) are generally sufficient for the solid.[1] If dissolved in dichloromethane (DCM) or chloroform, use PVA or Viton gloves, or double-glove with nitrile and change immediately upon splash.[1][2][3]
Respiratory: If handling open powders outside a fume hood, N95 particulate protection is the minimum requirement.[1][3]
Segregation Rule: strictly separate from Non-Halogenated Solvents and Aqueous Acid/Base streams.[1]
Waste Segregation Workflow (Visualized)
The following decision tree illustrates the logic for segregating this specific chemical to ensure regulatory compliance and cost control.
Figure 1: Waste segregation logic ensuring protection of fuel-blending streams.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Applicable for: Expired reagents, synthesis products, or spill cleanup residues.[2][3]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Do not use metal containers due to potential corrosion over long storage periods.[1]
Labeling: Affix a hazardous waste tag immediately.[1]
Constituents: Write "3-bromo-N,N-dimethyladamantane-1-carboxamide" (do not use abbreviations like "BDAC").
Transfer: Transfer the solid using a disposable spatula.[1]
Decontamination: Wipe the spatula and the neck of the jar with a Kimwipe dampened with acetone.[1] Dispose of the Kimwipe as Solid Hazardous Waste (see Protocol C).[1]
Applicable for: HPLC effluent, reaction solvents, or cleaning rinsates.[1][2][3]
Solvent Identification: Determine the primary solvent.[1]
The "Bromine Rule": Because the solute contains bromine, the entire solution must be classified as Halogenated Waste , even if the solvent is Acetone or Methanol.[1][3]
Collection: Pour into the carboy designated for "Halogenated Solvents."
Note: Never pour into the "Non-Halogenated / Fuel Blending" carboy.[1]
Rinsing: Triple rinse the original vessel with a small volume of acetone. Add these rinses to the Halogenated waste container.
While 3-bromo-N,N-dimethyladamantane-1-carboxamide is not explicitly "P-listed" or "U-listed" (40 CFR § 261.33), it must be managed based on its characteristics:
Toxicity Characteristic: If the waste stream is tested and exhibits toxicity, it falls under D-codes.[1]
Halogenated Organic Compounds (HOCs): Under Land Disposal Restrictions (LDR), HOCs often require incineration at specific temperatures to ensure destruction of the carbon-halogen bond without forming dioxins.[1][2]
Global Harmonized System (GHS)[2]
H413: May cause long-lasting harmful effects to aquatic life.[1][4][6]
Disposal Statement (P501): Dispose of contents/container to an approved waste disposal plant (Incineration).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov.[1] [Link]
Advanced Laboratory Safety & Operational Guide: Handling 3-Bromo-N,N-dimethyladamantane-1-carboxamide
As an Application Scientist overseeing chemical workflows in drug discovery, I frequently consult on the safe handling of novel, highly functionalized intermediates. While the adamantane scaffold is a privileged structur...
Author: BenchChem Technical Support Team. Date: March 2026
As an Application Scientist overseeing chemical workflows in drug discovery, I frequently consult on the safe handling of novel, highly functionalized intermediates. While the adamantane scaffold is a privileged structure in medicinal chemistry—highly valued for its metabolic stability and ability to cross biological barriers[1]—the introduction of a tertiary halogen and an amide group in 3-bromo-N,N-dimethyladamantane-1-carboxamide fundamentally alters its safety profile.
This guide provides researchers and drug development professionals with the definitive, causality-driven operational protocols required to handle this compound safely, ensuring both scientific integrity and personnel protection.
Mechanistic Risk Assessment: The "Why" Behind the PPE
To design a self-validating safety protocol, we must first understand the molecular behavior of 3-bromo-N,N-dimethyladamantane-1-carboxamide. The hazards are driven by two distinct structural features:
The Adamantane Core (Extreme Lipophilicity): The rigid, three-dimensional diamondoid structure is exceptionally hydrophobic. This allows the molecule to rapidly penetrate lipid bilayers, including the stratum corneum of human skin and the blood-brain barrier[1]. If the chemical contacts unprotected skin, systemic absorption is rapid.
The 3-Bromo Substituent (Electrophilic Reactivity): Unlike primary or secondary alkyl halides, halogens on the adamantane cage cannot undergo SN2 reactions due to steric hindrance blocking backside attack. However, they readily undergo SN1 solvolysis because the resulting tertiary carbocation is highly stable. In a biological environment, this makes the compound a potent electrophilic alkylating agent capable of reacting with nucleophilic protein thiols, leading to severe skin sensitization, protein adduction, and cytotoxicity[2][3].
Because of these dual mechanisms, standard laboratory handling procedures are insufficient. The compound acts as a highly penetrating alkylating agent, especially when dissolved in organic solvents.
Toxicokinetic pathways of brominated adamantanes and required PPE barriers.
Quantitative PPE & Solvent Permeation Matrix
The primary dermal risk occurs when the solid is dissolved in a carrier solvent for synthesis or assay preparation. Solvents drastically alter the breakthrough time of standard Personal Protective Equipment (PPE).
Table 1: PPE Breakthrough Data Based on Carrier Solvents
Carrier Solvent
Required Glove Material
Approx. Breakthrough
Permeation Risk
Mechanistic Rationale & Action
Dry Solid
Nitrile (4 mil)
> 480 mins
Low
Solid form lacks a vehicle for rapid dermal transport. Standard single-gloving is acceptable.
DMSO
Nitrile (8 mil)
> 240 mins
High
DMSO acts as a "Trojan horse," carrying the lipophilic adamantane directly through the skin. Double gloving required.
DCM
Neoprene over Nitrile
< 10 mins
Critical
Dichloromethane rapidly degrades nitrile. If splashed, the SN1 reactive compound will reach the skin in minutes. Immediate glove change required upon contact.
DMF
Nitrile (8 mil)
> 120 mins
Moderate
Standard amide synthesis solvent. Change gloves every 2 hours during continuous handling.
Operational Workflows: Step-by-Step Methodologies
To ensure a self-validating system, each protocol includes a verification step to confirm the safety barrier is active before proceeding.
Protocol A: Safe Weighing and Dispensing
Application: Preparing stock solutions for library synthesis or biological assays.
System Validation: Verify the fume hood's digital airflow monitor reads between 0.4–0.6 m/s. Do not proceed if the alarm is active.
Workspace Preparation: Line the hood deck with a chemical spill mat (absorbent side up, polyethylene barrier down) to catch highly mobile powders.
PPE Donning: Equip safety goggles, a chemically resistant lab coat (Tyvek sleeves recommended), and double nitrile gloves.
Dispensing: Use an anti-static weighing spatula. Transfer the solid 3-bromo-N,N-dimethyladamantane-1-carboxamide into a pre-tared, sealable glass vial. Causality note: Anti-static tools prevent the hydrophobic powder from aerosolizing due to static repulsion.
Containment: Cap the vial tightly before removing it from the balance area.
Protocol B: Solution Preparation and Reaction Setup
Application: Dissolving the compound in DMSO or DCM.
Closed-System Addition: Do not open the vial containing the dry powder outside the hood. Pierce the septum of the sealed vial with a syringe and inject the carrier solvent slowly.
Agitation: Vortex the sealed vial. Do not use an open beaker or Erlenmeyer flask, as the resulting solution poses a critical inhalation and dermal hazard.
Glove Protocol: If a drop of the resulting solution contacts your outer glove, pause the workflow immediately. Remove the outer glove inside the hood, dispose of it in the solid waste bin, and don a fresh outer glove.
Operational workflow for safe handling, solvent addition, and waste disposal.
Disposal and Decontamination Plan
Because of its structural stability, 3-bromo-N,N-dimethyladamantane-1-carboxamide will persist on glassware and lab surfaces if not properly decontaminated.
Glassware Decontamination: Standard aqueous washing (soap and water) is entirely ineffective due to the compound's extreme lipophilicity. Protocol: Rinse all spatulas, vials, and round-bottom flasks with a non-polar solvent (e.g., hexanes or DCM) into a halogenated waste container before submitting the glassware to the standard aqueous wash cycle.
Liquid Waste Segregation: Dispose of all reaction mixtures containing this compound in the Halogenated Organic Waste carboy. Critical Warning: Never mix this waste with strong aqueous bases (e.g., NaOH solutions). Strong bases can trigger unwanted hydrolysis of the amide or complex rearrangements of the brominated adamantane core.
Spill Response (Solutions): If a solution spills, evacuate the immediate area to allow aerosols to settle. Cover the spill with an inert absorbent (vermiculite). Do not use paper towels, as they increase the surface area for solvent off-gassing. Scoop the vermiculite into a solid hazardous waste bag. Wash the deck with isopropanol to lift the residual lipophilic compound.
Application Scientist Tip: When utilizing this compound in high-throughput screening (HTS) libraries, be aware that its hydrophobic nature causes it to adhere strongly to untreated polystyrene microtiter plates, potentially lowering the effective concentration in your assays. Consider using non-binding surface (NBS) microplates to ensure data integrity.
References
1.[1] Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at: [Link]
2.[2] Adamantane derivatives: Pharmacological and toxicological properties (Review). ResearchGate. Available at: [Link]
3.[3] The Development of a Fragment-Based in Silico Profiler for the Prediction of Thiol Reactivity and Toxicity. Liverpool John Moores University. Available at:[Link]